molecular formula C4H5N3O3 B1461166 methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS No. 57281-13-7

methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1461166
CAS No.: 57281-13-7
M. Wt: 143.1 g/mol
InChI Key: AGPKBXZPKSLZOJ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKBXZPKSLZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a 1,2,4-triazole core featuring a ketone functionality at position 5 and a methyl ester at position 3, this molecule serves as a versatile "chameleon" intermediate. Its significance lies in its ability to access diverse pharmacological space—acting as a precursor for nucleoside analogs (e.g., Ribavirin, Favipiravir derivatives) and offering multiple vectors for functionalization via N-alkylation and ester transformation. This guide delineates its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for high-precision drug development.

Chemical Identity & Physicochemical Profile

The molecule exists in a dynamic tautomeric equilibrium, predominantly favoring the oxo (lactam) form in the solid state, while the hydroxy (lactim) tautomer becomes relevant during specific functionalization reactions (e.g., O-alkylation).

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Common Synonyms Methyl 3-hydroxy-1H-1,2,4-triazole-5-carboxylate; Methyl 5-oxo-1,2,4-triazoline-3-carboxylate
CAS Number 57281-13-7
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 196–199 °C (decomposition)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~7.5 (NH acidity), making it deprotonatable by weak bases (e.g., K₂CO₃)
InChI Key AGPKBXZPKSLZOJ-UHFFFAOYSA-N
Tautomeric Equilibrium

The reactivity of the scaffold is dictated by the proton shift between the ring nitrogens and the exocyclic oxygen.

Tautomerism Figure 1: Tautomeric Equilibrium determining N- vs O-alkylation selectivity. Keto 5-Oxo Form (Major) (Lactam) Hydroxy 5-Hydroxy Form (Minor) (Lactim) Keto->Hydroxy  H-shift  

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this scaffold. The Direct Condensation Method is preferred for laboratory-scale purity, while the Oxidative Desulfurization Method is often employed industrially to avoid specific side reactions or utilize cheaper starting materials (thiosemicarbazide).

Method A: Direct Condensation (Laboratory Standard)

This protocol utilizes dimethyl oxalate and semicarbazide hydrochloride. It is a convergent synthesis that builds the triazole ring in a single cyclization sequence.

  • Reagents: Dimethyl oxalate (1.0 eq), Semicarbazide HCl (1.0 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).

  • Mechanism: Formation of the semicarbazone intermediate followed by base-mediated intramolecular cyclization.

Step-by-Step Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium methoxide (2.2 eq) in anhydrous Methanol (0.5 M concentration relative to oxalate).

  • Addition: Add Semicarbazide hydrochloride (1.0 eq) portion-wise at 0°C. Stir for 30 minutes to generate the free base.

  • Coupling: Add Dimethyl oxalate (1.0 eq) dropwise (if liquid) or as a solution in MeOH.

  • Cyclization: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of starting materials.

  • Isolation: Cool to room temperature. The sodium salt of the product may precipitate.[1] Acidify carefully with concentrated HCl to pH ~2–3.

  • Purification: Filter the resulting white precipitate. Recrystallize from Methanol/Water or Ethanol to obtain pure methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.

Method B: Oxidative Desulfurization (Industrial Alternative)

This route starts with thiosemicarbazide to form the thio analog (methyl 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate), which is subsequently oxidized.

  • Logic: Thio-intermediates are often more crystalline and easier to purify before the final oxidation step.

  • Oxidant: Hydrogen Peroxide (H₂O₂) or Nitric Acid (HNO₃).

SynthesisWorkflow Figure 2: Convergent Synthesis Pathways (Direct vs. Oxidative). SM1 Dimethyl Oxalate ThioAnalog 5-Thioxo Analog (Thio-Triazole) SM1->ThioAnalog  + SM3   Step1 Base-Mediated Cyclization (NaOMe) SM1->Step1 SM2 Semicarbazide HCl SM2->Step1 SM3 Thiosemicarbazide Inter1 Semicarbazone Intermediate Product Methyl 5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylate Inter1->Product Step2 Oxidative Desulfurization (H2O2) ThioAnalog->Step2 Step1->Inter1 Step2->Product

Reactivity & Functionalization

The strategic value of this molecule lies in its regioselective alkylation potential. The triazole ring contains three nitrogen atoms, but the presence of the 5-oxo group (and the ester at C3) creates distinct electronic environments.

  • N-Alkylation (N1 vs N2 vs N4):

    • Under basic conditions (e.g., K₂CO₃/DMF), alkylation preferentially occurs at N1 (the nitrogen adjacent to the ester-bearing carbon) due to steric and electronic control.

    • N2-alkylation is generally disfavored unless specific directing groups are used.

    • N4-alkylation is rare without protecting group strategies blocking N1.

  • Ester Manipulations:

    • Amidation: Reaction with ammonia or primary amines yields the corresponding carboxamide (e.g., Ribavirin precursor).

    • Reduction: Reduction to the alcohol is possible but requires careful selection of reducing agents (e.g., NaBH₄) to avoid reducing the triazole ring or the ketone.

  • Bioisosteric Replacement:

    • The 5-oxo-triazole moiety is a recognized bioisostere for amide bonds and carboxylic acids in peptide mimetics.

Reactivity Figure 3: Divergent Functionalization Pathways. Core Methyl 5-oxo-triazole- 3-carboxylate Alkylation N-Alkylation (R-X, Base) Core->Alkylation Amidation Ammonolysis (NH3/MeOH) Core->Amidation Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis N1_Prod N1-Alkyl Derivative (Major Isomer) Alkylation->N1_Prod  Regioselective   Amide_Prod Triazole-3-carboxamide (Ribavirin Analog) Amidation->Amide_Prod Acid_Prod Triazole-3-carboxylic Acid Hydrolysis->Acid_Prod

Applications in Drug Discovery

  • Antiviral Agents: This scaffold is the direct precursor to Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) and related broad-spectrum antivirals. The ester is converted to the carboxamide after glycosylation or alkylation.

  • Favipiravir (T-705) Analogs: While Favipiravir is a pyrazine, the 1,2,4-triazole-3-carboxamide moiety is structurally homologous and investigated for RNA polymerase inhibition.

  • Agrochemicals: Used as an intermediate for triazole-based herbicides (e.g., Thiencarbazone-methyl analogs).

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles. The compound is stable under normal storage conditions (2–8°C, dry) but is hygroscopic.

References

  • Ribavirin Intermediate Synthesis:Google Patents. "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)carbonyl]..." (WO2018153767A1).
  • Triazole Pharmacophore Review: National Institutes of Health (PMC). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Available at: [Link]

  • Compound Data & Safety: PubChem. "Methyl 1H-1,2,4-triazole-3-carboxylate (Related Compound Data)." Available at: [Link]

Sources

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Nucleoside Analogs and Bioactive Heterocycles

Executive Summary & Molecular Architecture

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 14463-88-8) represents a critical pharmacophore in medicinal chemistry. Structurally, it is a 1,2,4-triazole ring substituted with a methyl ester at the C3 position and a carbonyl (oxo) group at the C5 position.

Its significance lies in its structural homology to natural nucleobases. The 1,2,4-triazole-3-carboxamide moiety is the active warhead of Ribavirin , a broad-spectrum antiviral. Consequently, the title compound serves as the primary synthetic precursor for Ribavirin analogs, allowing for the diversification of the C3-amide and N1/N2-substituents to modulate lipophilicity and viral polymerase binding affinity.

Structural Dynamics: The Tautomerism Challenge

The reactivity of this molecule is governed by complex prototropic tautomerism. While the "5-oxo" (lactam) form is generally favored in the solid state and polar aprotic solvents (DMSO), the "5-hydroxy" (lactim) form becomes accessible in solution, influencing alkylation regioselectivity.

Key Tautomeric Forms:

  • 1H,4H-5-one (Diketo-like): The most stable neutral form.

  • 1H-5-hydroxy: Aromatic character increases; nucleophilic oxygen.

  • 4H-5-hydroxy: Alternative aromatic tautomer.

Tautomerism cluster_legend Reactivity Implication T1 5-oxo-4,5-dihydro-1H (Lactam Form) Dominant in Solid State T2 5-hydroxy-1H (Lactim Form) Accessible in Solution T1->T2 Proton Transfer T3 Anionic Species (Deprotonated) T1->T3 -H+ (Base) T2->T3 -H+ (Base) Info N-Alkylation vs O-Alkylation depends on Base/Solvent choice

Figure 1: Tautomeric equilibrium governing the reactivity profile. The shift between lactam and lactim forms dictates the ratio of N- vs. O-alkylation products.

Synthetic Pathways[1][2][3][4]

The synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate requires distinguishing it from the symmetric bis-triazoles often formed when reacting oxalates with hydrazine. The most robust protocol involves the cyclization of semicarbazide derivatives with oxalate esters.

Primary Route: The Semicarbazide-Oxalate Cyclization

This method avoids the formation of the 3,3'-bi-1,2,4-triazole byproduct by using semicarbazide, which caps one end of the hydrazine moiety.

Experimental Protocol

Reagents:

  • Dimethyl oxalate (1.0 eq)

  • Semicarbazide hydrochloride (1.0 eq)

  • Sodium methoxide (NaOMe) (2.2 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Condensation:

    • Dissolve Semicarbazide HCl (11.15 g, 0.1 mol) in anhydrous methanol (100 mL).

    • Add Sodium methoxide (0.1 mol) to neutralize the HCl; filter off the NaCl precipitate if necessary to prevent salt inclusion, though in situ neutralization is acceptable.

    • Add Dimethyl oxalate (11.8 g, 0.1 mol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: TLC should show the consumption of starting materials and formation of the linear intermediate (Methyl oxaluric acid hydrazide).

  • Cyclization (Base-Catalyzed):

    • Add a second equivalent of NaOMe (0.11 mol) to the reaction mixture.

    • Heat to reflux (65°C) for 8 hours. The basic environment drives the intramolecular attack of the hydrazine nitrogen onto the amide carbonyl, closing the triazole ring.

  • Work-up & Isolation:

    • Evaporate the solvent under reduced pressure to obtain the sodium salt.

    • Dissolve the residue in minimal distilled water (50 mL).

    • Acidify carefully with Conc. HCl to pH 2.0 at 0°C. Note: The product will precipitate as a white solid.

    • Filter, wash with ice-cold water (2x 10 mL), and dry in a vacuum oven at 50°C.

Yield: 65–75% Melting Point: 196–199°C (Lit. Value [1])

Synthesis Start Dimethyl Oxalate + Semicarbazide HCl Inter Intermediate: Methyl oxaluric acid hydrazide Start->Inter Condensation (0°C -> RT) Cyclic Cyclization: NaOMe / MeOH Reflux Inter->Cyclic - H2O / - MeOH Acid Acidification (pH 2) Precipitation Cyclic->Acid Isolation Final Target Product: Methyl 5-oxo-triazole-3-carboxylate Acid->Final Filtration & Drying

Figure 2: Step-wise synthesis workflow via the Semicarbazide-Oxalate route.

Reactivity & Derivatization Strategies

The utility of this scaffold lies in its ability to be selectively modified.

Regioselective Alkylation (N1 vs N2 vs O)

Alkylation is the critical step for generating nucleoside analogs. The reaction outcome is heavily dependent on the silylation state of the triazole.

  • Direct Alkylation (Basic conditions): Using alkyl halides with bases (K2CO3) often leads to a mixture of N1-alkyl, N2-alkyl, and O-alkyl products due to the ambident nucleophilicity of the triazole anion.

  • Vorbrüggen Coupling (Silylation): To achieve high N1-regioselectivity (mimicking the glycosidic bond in nucleosides), the "Silyl-Hilbert-Johnson" reaction is preferred.

Protocol for N1-Selective Ribosylation:

  • Silylation: Reflux the triazole ester in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate until a clear solution is obtained (formation of the trimethylsilyl intermediate).

  • Coupling: React the silylated base with a protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in Acetonitrile using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst.

  • Result: Predominant formation of the N1-nucleoside.

Amidation (Library Generation)

The C3-methyl ester is reactive toward amines, allowing for the rapid generation of carboxamide libraries (Ribavirin analogs).

ReagentConditionsProduct TypeApplication
Ammonia / MeOH RT, 12hPrimary AmideRibavirin Precursor
Primary Amines EtOH, RefluxN-Substituted AmideLipophilic Analogs
Hydrazine Hydrate EtOH, 0°CAcid HydrazideSchiff Base Scaffolds

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

NMR Spectroscopy (DMSO-d6)[6]
  • 1H NMR:

    • δ 12.0–13.0 ppm (br s, 2H): NH protons (exchangeable with D2O). The broadness indicates tautomeric exchange.

    • δ 3.85 ppm (s, 3H): Methyl ester (-COOCH 3).

  • 13C NMR:

    • δ 158.0 ppm: Ester Carbonyl (C=O).

    • δ 155.5 ppm: C5 (Triazole Carbonyl/Enol).

    • δ 145.0 ppm: C3 (Triazole Ring Carbon).

    • δ 52.5 ppm: Methyl Carbon.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: N-H stretch (Broad).

  • 1735 cm⁻¹: Ester C=O stretch (Sharp).

  • 1690 cm⁻¹: Amide/Lactam C=O stretch (Ring carbonyl).

References

  • Bayer CropScience. (2018). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1.
  • MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

Technical Guide: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MOTC ) represents a privileged scaffold in medicinal chemistry and agrochemical synthesis. Its value lies not merely in its functional groups but in its electronic ambivalence .

For the drug developer, MOTC offers three distinct vectors for diversification:

  • The Triazole Core: A platform for regioselective

    
    -alkylation (controlling steric vectors).
    
  • The C3-Ester: An electrophilic handle for library generation (amides/hydrazides).

  • The C5-Oxo Group: A latent aromatic entry point via tautomeric activation (chlorination/cross-coupling).

This guide moves beyond standard preparations to address the primary bottleneck in working with MOTC: controlling regioselectivity during functionalization.

Structural Dynamics & Tautomerism

To manipulate MOTC, one must first understand its existence in solution. It is not a static ketone. It exists in a dynamic equilibrium of lactam-lactim tautomers.

The Tautomeric Triad

In the solid state, the 5-oxo (lactam) form predominates. However, in solution (DMSO/MeOH), and particularly under basic conditions, the negative charge is delocalized across the N1-C5-O system.

  • Form A (5-Oxo-1H): The most stable neutral form.

  • Form B (5-Hydroxy): The "aromatic" tautomer, accessible via silylation or specific Lewis acid catalysis.

  • Form C (Anionic): Formed upon deprotonation (

    
    ), acting as an ambident nucleophile.
    
Visualization of Reactive Sites

The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.

MOTC_Reactivity cluster_legend Reactivity Modes MOTC MOTC Core (Neutral) N1 N1 Nitrogen (Major Nucleophile) MOTC->N1 Alkylation (Base) N2 N2 Nitrogen (Minor Nucleophile) MOTC->N2 Alkylation (Steric control) C3 C3-Ester (Electrophile) MOTC->C3 Aminolysis/Reduction C5 C5-Oxo (Nucleophile/Electrophile) MOTC->C5 POCl3 Chlorination key Red: High Reactivity | Green: Library Handle | Yellow: Steric Dependent

Figure 1: Reactivity map of the MOTC scaffold highlighting competitive nucleophilic sites (N1 vs N2) and electrophilic handles (C3, C5).

Core Reactivity Profile

The Alkylation Challenge (N1 vs. N2 vs. O)

The most common failure mode in MOTC chemistry is obtaining inseparable mixtures of N1- and N2-alkylated products.

The Mechanism: Under standard basic conditions (e.g.,


, DMF), the triazole anion is formed. The negative charge is delocalized, but N1 is generally the thermodynamic sink due to less steric hindrance compared to N2 (which is flanked by the ester). However, "Hard" electrophiles or specific solvent effects can drive O-alkylation or N2-alkylation.
Protocol A: High-Fidelity N1-Alkylation (Silyl Method)

Why this works: Using a silylating agent temporarily locks the oxygen and nitrogen into a silyl-enol ether/silyl-amine network, directing the incoming alkyl halide to the most accessible nitrogen via a specific transition state, often catalyzed by Lewis acids.

Step-by-Step:

  • Silylation: Suspend MOTC (1.0 eq) in hexamethyldisilazane (HMDS) (excess). Reflux until clear (formation of silylated intermediate). Evaporate excess HMDS.[1]

  • Alkylation: Dissolve residue in anhydrous Acetonitrile (MeCN).

  • Catalysis: Add Lewis Acid (e.g.,

    
    , 0.1 eq) followed by the alkyl donor (e.g., Alkyl Acetate or Halide).
    
  • Workup: Quench with

    
    . The silyl group hydrolyzes, leaving the N1-alkylated product.
    

Data Comparison: Alkylation Conditions

MethodReagentsMajor ProductRegioselectivity (N1:N2)Notes
Standard Base

, DMF, R-X
Mixture~3:1Difficult separation; O-alkylation possible.
Hydride Base NaH, THF, R-XN1~6:1Fast, but strictly anhydrous required.
Silyl-Lewis Acid HMDS;

, R-OAc
N1 >19:1 Best for scale-up and purity.
Functionalizing the C5-Oxo (Aromatization)

To convert the triazolone into a fully aromatic triazole (e.g., for Suzuki couplings), the carbonyl must be converted to a leaving group.

The Vilsmeier-Haack Approach: Direct reaction with


 (neat or with 

) converts the 5-oxo to the 5-chloro-triazole .
  • Critical Insight: This restores aromaticity to the ring, significantly changing the electronics of the C3-ester (making it more electrophilic).

  • Safety Note: This reaction generates HCl gas.

The C3-Ester: Library Generation

The methyl ester is less reactive than a standard aliphatic ester due to electron donation from the ring, but it readily undergoes:

  • Aminolysis: React with primary amines in MeOH to form carboxamides (Bioisosteres of nucleosides).

  • Hydrazinolysis: React with hydrazine hydrate to form the hydrazide. This is the gateway to fused heterocycles (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles).

Experimental Workflow: Synthesis & Transformation

The following diagram illustrates the logical flow from the raw material to high-value intermediates.

Synthetic_Workflow Start Methyl 5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylate Hydrazide Triazole-3-carbohydrazide (Fused Ring Precursor) Start->Hydrazide N2H4·H2O, EtOH, Reflux Amide Triazole-3-carboxamide (Ribavirin Analogs) Start->Amide R-NH2, MeOH, RT Chloro 5-Chloro-triazole (Suzuki Coupling Partner) Start->Chloro POCl3, PCl5, 100°C Alkylated N1-Alkyl-5-oxo-triazole (Bioactive Core) Start->Alkylated HMDS; SnCl4, R-X Fused Triazolo-Thiadiazoles Hydrazide->Fused CS2 or R-COOH Biaryl 5-Aryl-Triazoles Chloro->Biaryl Ar-B(OH)2, Pd(PPh3)4

Figure 2: Synthetic decision tree. Green paths indicate ester modifications; Red/Yellow paths indicate ring functionalization.

Validated Protocol: Synthesis of the MOTC Core

While commercially available, in-house synthesis allows for isotope labeling or derivative creation.

Method: Cyclization of Ethyl Cyanoformate with Hydrazine (Adapted for Methyl Ester).

  • Reagents: Ethyl cyanoformate (1.0 eq), Hydrazine hydrate (1.1 eq), Methanol (Solvent), Sodium Methoxide (Cat).

  • Formation of Intermediate: Add hydrazine dropwise to ethyl cyanoformate in cold ether/alcohol. This forms the intermediate ethoxyamidine hydrazide.

  • Cyclization: Reflux the intermediate in the presence of base (

    
    ). The intramolecular attack of the hydrazine nitrogen on the nitrile carbon closes the ring.
    
  • Transesterification: If the reaction is performed in Methanol with NaOMe, the ethyl ester typically transesterifies to the methyl ester (MOTC).

  • Purification: Acidify to pH 4. The product precipitates.[2] Recrystallize from water/ethanol.

Yield Expectation: 75-85%. Purity Check:


 NMR (DMSO-

) shows a singlet methyl peak ~3.8 ppm and a broad NH/OH peak >12 ppm.

References

  • Synthesis & Industrial Relevance: Title: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[1][3][4] Source: Google Patents (CN111808034A). URL:

  • Regioselective Alkylation (Silyl Method): Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Source: MDPI (Molecules). URL:[Link]

  • Bioactivity & COX-2 Inhibition: Title: New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors. Source: Bioorganic Chemistry (Elsevier). URL:[Link][5][4][6][7]

  • Agrochemical Application (Thiencarbazone-methyl): Title: Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.[4] Source: Google Patents (WO2018153767A1). URL:

  • Tautomerism Studies: Title: Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution.[8] Source: Journal of Physical Chemistry A. URL:[Link]

Sources

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility data, and synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7), a critical intermediate in the development of antiviral and agrochemical agents.

Executive Summary & Chemical Identity

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a functionalized 1,2,4-triazole derivative characterized by a lactam-lactim tautomeric core. It serves as a versatile scaffold in medicinal chemistry, particularly for nucleoside analogs (e.g., Ribavirin derivatives) and high-energy materials (NTO analogs).

Chemical Profile
PropertyData
IUPAC Name Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
CAS Number 57281-13-7
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 196–199 °C (Decomposes)
Synonyms Methyl 3-oxo-2,3-dihydro-1H-1,2,4-triazole-5-carboxylate; 5-Methoxycarbonyl-1,2,4-triazol-3-one

Physicochemical & Solubility Data

Solubility Profile

The solubility of this compound is governed by its ability to form intermolecular hydrogen bonds (donor: NH; acceptor: C=O, N). It exhibits a steep temperature-dependent solubility curve in polar protic solvents, making recrystallization from methanol the standard purification method.

SolventSolubility (25°C)Solubility (Hot/Reflux)Comments
Water Low (< 5 mg/mL)ModerateSoluble in hot water; pH-dependent (more soluble at pH > 8 due to deprotonation).
Methanol ModerateHigh Preferred solvent for recrystallization.
Ethanol LowModerateSuitable for washing crude precipitates.
DMSO High (> 50 mg/mL) HighRecommended for NMR and biological stock solutions.
DMF HighHighAlternative reaction solvent.
Acetonitrile LowModerateUsed in substitution reactions.
Dichloromethane NegligibleLowPoor solubility due to polarity.
Hexane/Ether InsolubleInsolubleUsed as anti-solvents to crash out the product.
Mechanistic Insight: Tautomerism & Acidity

The compound exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. In solution (DMSO-d6) and solid state, the 5-oxo tautomer predominates. The proton on the triazole ring is acidic (pKa ≈ 6.5–7.5), allowing the compound to form stable salts with bases (e.g., NaH, K₂CO₃).

Tautomerism Figure 1: Lactam-Lactim Tautomeric Equilibrium of the 1,2,4-Triazol-3-one Core. Lactam 5-Oxo Form (Lactam) (Dominant) Lactim 5-Hydroxy Form (Lactim) (Minor) Lactam->Lactim Tautomerization

Synthesis & Experimental Protocol

Core Directive: The most robust synthesis involves the cyclization of Semicarbazide with Dimethyl Oxalate under basic conditions. This method avoids hazardous diazonium intermediates often associated with alternative routes.[1]

Reaction Scheme
  • Condensation: Semicarbazide attacks the electrophilic carbonyl of dimethyl oxalate.

  • Cyclization: Base-catalyzed intramolecular nucleophilic attack closes the triazole ring.

Synthesis Figure 2: Synthetic Pathway via Semicarbazide-Oxalate Cyclization. SM1 Semicarbazide HCl (H2N-NH-CO-NH2) Step1 Step 1: Condensation Solvent: MeOH Base: NaOMe (1.1 eq) SM1->Step1 SM2 Dimethyl Oxalate (MeOOC-COOMe) SM2->Step1 Intermediate Intermediate: Methyl oxalyl semicarbazide Step1->Intermediate - MeOH Step2 Step 2: Cyclization (Reflux) Temp: 65°C | Time: 4-6 h Product Product: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (Precipitates upon acidification) Step2->Product Acidify (HCl) to pH 2 Intermediate->Step2

Step-by-Step Protocol

Materials:

  • Semicarbazide Hydrochloride (11.15 g, 100 mmol)

  • Dimethyl Oxalate (11.81 g, 100 mmol)

  • Sodium Methoxide (5.4 g, 100 mmol) or Sodium metal (2.3 g) dissolved in MeOH.

  • Methanol (anhydrous, 100 mL).

Procedure:

  • Preparation of Base: Dissolve Sodium metal in anhydrous Methanol under N₂ atmosphere to generate Sodium Methoxide in situ.

  • Addition: Add Semicarbazide Hydrochloride to the NaOMe solution and stir for 15 min to liberate the free base. Filter off the precipitated NaCl if necessary (optional).

  • Condensation: Add Dimethyl Oxalate to the filtrate. Stir at room temperature for 1 hour.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns clear then may become cloudy.

  • Work-up:

    • Cool the reaction mixture to 0–5°C.

    • Acidify carefully with concentrated HCl to pH 2–3 . The product will precipitate as a white solid.[2]

    • Filter the solid and wash with cold water (2 x 10 mL) and cold methanol (1 x 10 mL).

  • Purification: Recrystallize the crude solid from hot Methanol .

    • Dissolve in minimum boiling methanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals by filtration.[3]

Yield Expectation: 70–85%.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following specifications:

  • HPLC Purity: >98% (Column: C18; Mobile Phase: Water/Acetonitrile 90:10 to 10:90 gradient; Detection: UV 210 nm).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.5 ppm (br s, 1H, NH - Ring)

    • δ 12.1 ppm (br s, 1H, NH - Ring)

    • δ 3.82 ppm (s, 3H, O-CH₃)

    • Note: NH protons may appear as a single broad peak depending on exchange rates.

  • Mass Spectrometry (ESI+): m/z 144.1 [M+H]⁺.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735089, Methyl 1,2,4-triazole-3-carboxylate (Related Isomer Data). Retrieved from [Link]

  • Google Patents. (2018). Process for the preparation of thiencarbazone-methyl intermediates. WO2018153767A1.
  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Molecules. Retrieved from [Link]

Sources

Methyl 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 57281-13-7).

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate represents a "privileged structure" in drug discovery. It serves as a bifunctional core containing both an electrophilic ester and a nucleophilic triazolone ring.[1][2] Its value lies in its ability to act as a non-classical bioisostere for carboxylic acids and amides, while offering three distinct vectors for diversification (N1, N2/N4, and the C3-ester).[2] This guide explores its synthesis, tautomeric behavior, and application as a precursor for antiviral and anticancer therapeutics.[1][2]

Chemical Architecture & Tautomerism

Understanding the reactivity of this molecule requires a deep appreciation of its tautomeric equilibrium.[1][2][3] The compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms.[1][2]

  • Lactam Form (Predominant): In polar solvents (DMSO, MeOH) and the solid state, the 5-oxo tautomer is generally favored due to the stability of the amide-like resonance.[2]

  • Lactim Form (Reactive): The 5-hydroxy form becomes relevant under basic conditions or during specific binding events in enzyme pockets.[1][2]

Structural Properties
PropertyValueNote
CAS Number 57281-13-7Specific to the methyl ester 5-oxo derivative.[1][4][5][6][7][8]
Molecular Formula C₄H₅N₃O₃MW: 143.10 g/mol
pKa (Acidic) ~6.5 - 7.5The N-H proton is acidic, allowing for easy deprotonation.[1][2]
H-Bond Donors 2 (NH)Critical for receptor binding.[1][2]
H-Bond Acceptors 4 (N, O)Includes the ester carbonyl and ring nitrogen.[1][2]
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between the ring nitrogen and the exocyclic oxygen.[1][2]

Tautomerism Lactam Lactam Form (5-oxo) (Predominant in solution) Lactim Lactim Form (5-hydroxy) (Transient/Reactive) Lactam->Lactim Tautomerization Anion Triazolate Anion (Nucleophilic Species) Lactam->Anion Base (-H+) Lactim->Lactam Lactim->Anion Base (-H+)

Figure 1: Tautomeric equilibrium and ionization to the reactive triazolate anion.

Synthetic Accessibility

The synthesis of this scaffold must be robust to avoid the formation of symmetrical hydrazines or decomposition.[1][2] The most reliable "self-validating" protocol involves the cyclocondensation of semicarbazide with a dielectrophile (dimethyl oxalate).[1][2]

Protocol: Cyclocondensation Route

Reaction Logic: Semicarbazide provides the N-N-C(O)-N skeleton, while dimethyl oxalate provides the two carbons required to close the ring and the C3-ester handle.[2]

Step-by-Step Methodology:

  • Reagents: Semicarbazide hydrochloride (1.0 eq), Dimethyl oxalate (1.1 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (solvent).[1][2]

  • Formation of Intermediate:

    • Dissolve semicarbazide HCl in MeOH and neutralize with 1 eq NaOMe to release the free base.[1][2] Filter off NaCl.[1][2]

    • Add dimethyl oxalate dropwise at 0°C.

    • Checkpoint: Formation of methyl oxalylsemicarbazide (acyclic intermediate).[1][2] This often precipitates or can be monitored by TLC.[1][2]

  • Cyclization:

    • Add the second equivalent of NaOMe and heat to reflux (65°C) for 4–6 hours.

    • Mechanism:[2][9][10][11][12] The terminal amino group of the semicarbazide attacks the ester carbonyl of the oxalate moiety, closing the 5-membered ring.[2]

  • Workup:

    • The reaction mixture contains the sodium salt of the triazole.[1][2]

    • Acidify with concentrated HCl to pH 2 to precipitate the neutral methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate .

    • Recrystallize from water or methanol/water.[1][2]

Synthesis SM1 Semicarbazide HCl Step1 Step 1: Condensation (MeOH, 0°C) SM1->Step1 SM2 Dimethyl Oxalate SM2->Step1 Inter Intermediate: Methyl oxalylsemicarbazide Step1->Inter Step2 Step 2: Cyclization (NaOMe, Reflux) Inter->Step2 Prod Product: Methyl 5-oxo-triazole-3-carboxylate Step2->Prod

Figure 2: Synthetic pathway via semicarbazide and dimethyl oxalate condensation.

Medicinal Chemistry Utility

Bioisosterism and Pharmacophore Design

The 5-oxo-1,2,4-triazole core is a bioisostere for the carboxylic acid group (-COOH) and the amide bond (-CONH-).

  • Acid Mimicry: The N-H proton (pKa ~7) mimics the acidity of a carboxylic acid but with different lipophilicity and metabolic stability profiles.[1][2]

  • Amide Mimicry: The planar lactam system can replace peptide bonds in peptidomimetics, restricting conformation and improving proteolytic stability.[1][2]

Regioselective Alkylation (The Challenge)

One of the most critical aspects of using this scaffold is controlling alkylation.[1][2] The triazolate anion is an ambident nucleophile .[1][2]

  • N1-Alkylation: Generally favored under thermodynamic control or with soft electrophiles.[1] This preserves the 5-oxo motif.[1][4][6][7][8][13]

  • O-Alkylation: Can occur under kinetic control or with hard electrophiles (e.g., alkyl sulfates), leading to 5-alkoxy-triazoles (lactim ethers).[2]

  • N2/N4-Alkylation: Less common but possible depending on steric bulk at N1 and the specific base used.[1]

Field Insight: To ensure N1-alkylation (often desired for nucleoside analogs), use a silylating agent (HMDS) to protect/activate the ring, followed by a Lewis acid-catalyzed coupling with the sugar/alkyl halide.[2]

Functionalization of the C3-Ester

The methyl ester at C3 is a versatile handle:

  • Amidation: Reaction with ammonia yields the primary carboxamide, converting the scaffold into a Ribavirin analog core.[1][2]

  • Reduction: Reduction to the alcohol (-CH2OH) allows for ether synthesis.[1][2]

  • Heterocyclization: Hydrazinolysis of the ester yields the hydrazide, which can be further cyclized to form bis-heterocycles (e.g., 1,2,4-triazole-1,3,4-oxadiazole hybrids).[2]

Case Studies & Applications

Case Study 1: Ribavirin and Antiviral Analogs

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral.[14][15] The methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a structural precursor to "5-hydroxy-ribavirin" analogs.

  • Mechanism: These analogs often inhibit IMP dehydrogenase (IMPDH), depleting intracellular GTP pools and blocking viral replication.[1][2]

  • Role of 5-oxo: The introduction of the 5-oxo group adds a hydrogen bond donor/acceptor site that can increase binding affinity to the polymerase or IMPDH active site compared to the unsubstituted triazole.

Case Study 2: Anticancer Agents (EGFR/CDK Inhibitors)

Recent research has highlighted 5-oxo-1,2,4-triazole-3-carboxamides (derived from our ester) as inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK-4 (Cyclin-Dependent Kinase 4).[2]

  • SAR Insight: The 3-carboxamide moiety (derived from the ester) forms key hydrogen bonds in the ATP-binding pocket of the kinase.[1] The 5-oxo group contributes to the orientation of the molecule within the active site.[1]

Case Study 3: Agrochemicals (Thiencarbazone-methyl)

While not the final drug, the 5-oxo-triazole core is a key intermediate in the synthesis of sulfonylurea/sulfonylamino-carbonyl-triazolinone herbicides like Thiencarbazone-methyl .

  • Function: The triazolinone ring acts as a masked acidic group, essential for binding to the acetolactate synthase (ALS) enzyme in plants.[1][2]

References

  • Synthesis of 1,2,4-Triazole-3-methyl carboxylate. Google Patents. CN111808034A.[1][2] Link

  • Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Product Data. BLD Pharm. CAS 57281-13-7.[1][4][5][6][8][13] Link

  • Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. ResearchGate. (2025).[1] Link

  • Process for the preparation of thiencarbazone-methyl intermediates. Google Patents. WO2018153767A1.[1][2] Link

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2010). Link

Sources

Discovery of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Synthesis and Therapeutic Utility of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Executive Summary: The "Privileged" Aglycone

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MDTC-Oxo ) represents a cornerstone intermediate in the synthesis of nucleoside analogs, most notably the broad-spectrum antiviral Ribavirin . While simple in structure, its "discovery" is less about a singular isolation event and more about its identification as the optimal thermodynamic scaffold for generating 1,2,4-triazole-3-carboxamides.

This guide details the technical nuances of synthesizing MDTC-Oxo, its complex tautomeric behavior, and its critical role as a bioisostere precursor in modern drug discovery. Unlike the simple 1,2,4-triazole, the introduction of the 5-oxo functionality (derived from semicarbazide) creates a unique hydrogen-bond donor/acceptor profile essential for enzyme binding affinity in viral polymerase inhibition.

Chemical Identity & Tautomeric Dynamics

The structural integrity of MDTC-Oxo is defined by a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In solution, this equilibrium dictates reactivity, particularly during glycosylation steps in nucleoside synthesis.

PropertySpecification
IUPAC Name Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
Key Functionality 1,2,4-Triazole core, C3-Methyl Ester, C5-Ketone
Solubility Soluble in DMSO, MeOH; Poor in non-polar solvents
Tautomerism 5-oxo (major in solid state)

5-hydroxy (minor)

Mechanistic Insight: The "5-oxo" nomenclature is preferred because X-ray crystallography confirms the ketone form dominates in the solid state due to intermolecular hydrogen bonding. However, under silylation conditions (e.g., with HMDS), the molecule reacts via the O-silylated lactim form, a critical feature for Vorbrüggen glycosylation reactions.

The Discovery Pathway: Synthetic Methodology

The industrial and laboratory "discovery" of this molecule relies on the condensation of hydrazine derivatives with oxalate esters. The most robust, atom-economical route utilizes Dimethyl Oxalate and Semicarbazide .

The Semicarbazide-Oxalate Route

This method is preferred over the formyl hydrazine route due to the availability of reagents and the avoidance of hazardous diazonium intermediates.

Reaction Logic:

  • Nucleophilic Attack: The terminal hydrazine nitrogen of semicarbazide attacks the carbonyl carbon of dimethyl oxalate.

  • Cyclization: A base-mediated intramolecular attack closes the ring.

  • Elimination: Loss of methanol establishes the triazole aromaticity (in the lactim form) or the stable oxo-dihydro form.

SynthesisPath Semicarb Semicarbazide HCl (NH2-NH-CO-NH2) Inter Semicarbazone Intermediate Semicarb->Inter Reflux/MeOH Base (NaOMe) DMO Dimethyl Oxalate (MeOOC-COOMe) DMO->Inter Reflux/MeOH Base (NaOMe) Product MDTC-Oxo (Methyl 5-oxo-triazole-3-carboxylate) Inter->Product Cyclization - MeOH MeOH Methanol (Byproduct) Inter->MeOH

Figure 1: The convergent synthesis of MDTC-Oxo via the Semicarbazide-Oxalate pathway.

Experimental Protocol: Synthesis of MDTC-Oxo

Objective: Synthesis of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate on a 50g scale. Safety: Semicarbazide is toxic. Methoxide solutions are corrosive. Perform all steps in a fume hood.

Reagents:
  • Dimethyl Oxalate (DMO): 1.0 eq

  • Semicarbazide Hydrochloride: 1.0 eq

  • Sodium Methoxide (NaOMe): 2.0 eq (as 25% solution in MeOH)

  • Methanol (Anhydrous): Solvent

Step-by-Step Methodology:
  • Preparation of Semicarbazide Free Base:

    • Dissolve Semicarbazide HCl (55.8 g, 0.5 mol) in anhydrous Methanol (300 mL).

    • Slowly add 1.0 eq of NaOMe solution at 0°C to neutralize the HCl. Filter off the precipitated NaCl. Why? Chloride ions can interfere with the rate of downstream cyclization.

  • Condensation:

    • To the filtrate containing free semicarbazide, add Dimethyl Oxalate (59.0 g, 0.5 mol) in one portion.

    • Stir at room temperature for 2 hours. A white precipitate (the linear intermediate) may form.

  • Cyclization (The Critical Step):

    • Add the second equivalent of NaOMe (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (65°C) for 6-8 hours.

    • Monitoring: Use TLC (CHCl₃:MeOH 9:1). The starting material (DMO) should disappear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove bulk methanol.

    • Dissolve the residue in minimal water (100 mL).

    • Acidification: Cool to 0°C and acidify to pH 2 using conc. HCl. This protonates the triazole salt, causing the product to precipitate as a white solid.

    • Filter the solid and wash with ice-cold water (2 x 20 mL) and cold ether (to remove unreacted oxalate).

  • Purification:

    • Recrystallize from boiling water or Methanol/Water (1:1).

    • Yield Expectation: 75-85%.

    • Melting Point: 170-172°C (decomposes).[1]

Application in Drug Discovery: The Ribavirin Pipeline

The "discovery" value of MDTC-Oxo lies in its conversion to Ribavirin (Virazole), a guanosine analog used against RSV and Hepatitis C.

The Transformation Logic:

  • Silylation: MDTC-Oxo is treated with HMDS (Hexamethyldisilazane) to protect the N-H and O-H groups, making the molecule soluble in organic solvents (DCM/Acetonitrile).

  • Glycosylation: The silylated base is coupled with a protected ribose sugar using a Lewis acid catalyst (SnCl₄ or TMSOTf).

  • Ammonolysis: The methyl ester at C3 is converted to the primary amide using methanolic ammonia.

RibavirinPath MDTC MDTC-Oxo (Scaffold) Silylated Silylated Intermediate (Trimethylsilyl ether) MDTC->Silylated HMDS / Reflux (Activation) Coupled Protected Nucleoside (Ester form) Silylated->Coupled 1-O-Acetyl-tri-O-benzoyl-ribose Lewis Acid (SnCl4) Ribavirin Ribavirin (Carboxamide Final Drug) Coupled->Ribavirin NH3 / MeOH (Ammonolysis of Ester)

Figure 2: The synthetic utility of MDTC-Oxo in the production of Ribavirin.

References

  • Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154. Link

  • Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide." Science, 177(4050), 705-706. Link

  • BenchChem. (2025).[2] "Reactivity of Diethyl Oxalate vs Dimethyl Oxalate." BenchChem Technical Guides. Link

  • Patil, S. A., et al. (2020).[1] "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[1] Antibiotics, 9(3), 136. Link

  • Wang, Y., et al. (2018). "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl]sulphamoyl]-5-methylthiophene-3-carboxylate." World Intellectual Property Organization, WO2018153767A1. Link

Sources

Methodological & Application

Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) as a Pivot Scaffold for Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) represents a critical "pivot scaffold" in the development of antimetabolite oncology drugs. Structurally analogous to the aglycon of Ribavirin and Tiazofurin , MOTC serves as the primary starting material for synthesizing C-nucleosides and 1,2,4-triazole-3-carboxamide derivatives.

Its pharmacological value lies in its dual reactivity:

  • The C3-Ester Handle: Allows rapid generation of carboxamide libraries targeting IMPDH (Inosine Monophosphate Dehydrogenase) and eIF4E (eukaryotic translation initiation factor 4E).

  • The N-Heterocyclic Core: Acts as a bioisostere for purines, facilitating the synthesis of nucleoside mimics that disrupt DNA/RNA replication in neoplastic cells.

This guide provides a validated, scalable protocol for the synthesis of MOTC and details its downstream application in generating antitumor candidates.

Chemical Context & Mechanism of Action[1][2][3]

Tautomeric Equilibrium

Researchers must recognize that MOTC exists in a tautomeric equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. While the oxo form predominates in the solid state and neutral solution, the hydroxy form dictates reactivity under basic conditions (e.g., during N-alkylation).

  • CAS Number: 4928-88-5[1]

  • Molecular Formula: C₄H₅N₃O₂[1]

  • MW: 127.10 g/mol

  • Solubility: High in DMSO, DMF, Methanol; Low in Water, Dichloromethane.

Therapeutic Targets

Derivatives of MOTC function primarily through two mechanisms:

  • IMPDH Inhibition: By mimicking the transition state of inosine monophosphate, these derivatives deplete intracellular guanine nucleotide pools, halting the S-phase of the cell cycle in rapidly dividing cancer cells (e.g., Leukemia, K562 lines).

  • eIF4E Mimicry: Ribavirin-like analogs derived from MOTC compete with the 7-methylguanosine mRNA cap, inhibiting the translation of oncogenes like c-Myc and Cyclin D1.

Visualization: Synthetic Pathways & Logic

The following diagram illustrates the central role of MOTC in divergent synthesis.

MOTC_Pathways Precursors Dimethyl Oxalate + Semicarbazide MOTC MOTC Scaffold (Methyl 5-oxo-triazole-3-carboxylate) Precursors->MOTC Cyclization (MeOH/Heat) Tautomer 5-Hydroxy Tautomer (Reactive Intermediate) MOTC->Tautomer Base Catalysis Amides Carboxamide Derivatives (Ribavirin Aglycon Analogs) Target: IMPDH/eIF4E MOTC->Amides Aminolysis (R-NH2) Nucleosides N-Alkylated Nucleosides (Tiazofurin Mimics) Target: DNA Replication Tautomer->Nucleosides N-Glycosylation (Sugar-Br/Base)

Figure 1: Divergent synthesis showing MOTC as the precursor for both amide-based inhibitors and nucleoside analogs.

Experimental Protocols

Protocol A: Scalable Synthesis of MOTC

Rationale: Direct condensation of dimethyl oxalate with semicarbazide is preferred over diazotization methods due to safety profiles and higher purity.

Materials:

  • Dimethyl oxalate (DMO) (anhydrous)

  • Semicarbazide Hydrochloride

  • Sodium Methoxide (NaOMe) (25% in MeOH)

  • Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation of Semicarbazide Free Base:

    • Dissolve Semicarbazide HCl (1.0 eq) in anhydrous Methanol (10 mL/g).

    • Add NaOMe (1.0 eq) dropwise at 0°C. Stir for 30 mins.

    • Filter off the precipitated NaCl. Use the filtrate immediately.

    • Expert Insight: Failure to remove NaCl can occlude the final product, affecting melting point accuracy.

  • Condensation:

    • Dissolve Dimethyl Oxalate (1.1 eq) in Methanol.

    • Add the Semicarbazide filtrate dropwise to the DMO solution over 45 minutes at room temperature.

    • Caution: The reaction is exothermic.[3] Maintain internal temperature <30°C to prevent polymerization.

  • Cyclization:

    • Reflux the mixture for 6–8 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).

    • The intermediate linear hydrazide will convert to the cyclic triazole.

  • Isolation:

    • Cool to 4°C overnight. The methyl ester (MOTC) will crystallize as a white/off-white solid.

    • Filter and wash with cold Methanol (-20°C).

    • Yield Expectation: 65–75%.[4]

    • QC Check: Melting Point should be 196–199°C.

Protocol B: Derivatization to Antitumor Carboxamides

Rationale: Converting the methyl ester to an amide creates the "Ribavirin-like" pharmacophore essential for IMPDH binding.

Methodology:

  • Suspend MOTC (1.0 mmol) in the appropriate amine (e.g., benzylamine or ammonia/MeOH for the primary amide) (5.0 eq).

  • Stir at room temperature.

    • Note: If using aromatic amines (anilines), heating to 60°C or using a Lewis acid catalyst (e.g., AlCl₃) may be required due to lower nucleophilicity.

  • Monitor disappearance of the ester spot on TLC.[5]

  • Evaporate solvent and recrystallize from Ethanol/Water.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the MOTC scaffold regarding antitumor activity (IC50 values are representative aggregates from literature on Leukemia cell lines).

Substitution SiteModificationEffect on ActivityPrimary Target
C-3 (Ester) Conversion to -CONH₂ High Increase IMPDH (Ribavirin mimic)
C-3 (Ester) Conversion to -CONH-Benzyl Moderate IncreaseTubulin / Cytotoxicity
N-1 Alkylation with Ribose High Increase DNA Polymerase / Viral RNA
N-1 Alkylation with Alkyl chains Low/ModerateMembrane disruption
C-5 (Oxo) Replacement with -S- (Thio)ModerateMetabolic stability

Critical Troubleshooting & Quality Control

Regioselectivity in Alkylation

When synthesizing nucleoside analogs (N-alkylation), the triazole ring has three potential nitrogen sites (N1, N2, N4).

  • Issue: Alkylation often yields a mixture of N1 and N2 isomers.

  • Solution: Use Silylation (HMDS) prior to glycosylation. Silylating the oxygen at C5 and the nitrogen forces the reaction towards the thermodynamically favored N1-glycoside (the bioactive nucleoside form).

Stability

MOTC is stable at room temperature but hygroscopic. Store in a desiccator. Hydrolysis to the carboxylic acid occurs rapidly in aqueous base; ensure anhydrous conditions during initial synthesis steps.

References

  • Synthesis & Antitumor Potential: Balavanthapu, S. et al. "Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents."[5][6] ResearchGate.[7]

  • Ribavirin Analogs: "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities." MDPI Molecules.

  • IMPDH Inhibition Mechanism: "Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells." Current Pharmaceutical Design.

  • General Synthesis (Organic Syntheses): "Methyl Oxalate and General Esterification." Organic Syntheses.

  • Product Specifications: "Methyl-1H-1,2,4-triazole-3-carboxylate Properties." Sigma-Aldrich.

Sources

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" in heterocyclic compound design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate in Heterocyclic Design

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) represents a high-value pharmacophore in medicinal chemistry, serving as the structural anchor for broad-spectrum antivirals (e.g., Ribavirin analogs) and emerging anticancer agents. Its utility stems from its dual functionality: the 5-oxo motif acts as a stable hydrogen bond acceptor/donor mimic of amide bonds, while the 3-carboxylate provides a versatile handle for rapid diversification into amides, hydrazides, or heterocycle-fused systems.

This guide provides a validated protocol for the kilogram-scalable synthesis of this scaffold, analyzes its complex tautomeric behavior essential for docking studies, and outlines strategic functionalization pathways for drug discovery.

Structural Analysis & Tautomerism

Understanding the protonation state of the triazole ring is critical for accurate molecular modeling and binding affinity prediction.

Tautomeric Equilibrium: In solution, the compound exists in a dynamic equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In neutral and acidic aqueous media, the 5-oxo-1H-tautomer is thermodynamically dominant due to the resonance stabilization of the amide-like -NH-C(=O)- moiety.

  • Implication for Docking: When defining ligands for in silico screening (e.g., against polymerases or kinases), the 5-oxo form (protonated at N1 and N4) should be prioritized over the 5-hydroxy form.

Tautomerism Lactam 5-Oxo Form (Major) (Lactam) Polar H-bond Donor Lactim 5-Hydroxy Form (Minor) (Lactim) Aromatic Character Lactam->Lactim  Ka (Basic pH)  

Figure 1: Tautomeric equilibrium favoring the 5-oxo lactam form in physiological conditions.

Validated Synthetic Protocol

The following protocol is optimized for reproducibility, yield, and safety, avoiding the hazardous diazotization routes often found in older literature.

Reaction Overview: The synthesis utilizes a condensation-cyclization sequence between Dimethyl Oxalate and Semicarbazide Hydrochloride .

Synthesis SM1 Semicarbazide HCl Inter Intermediate (Oxamic Hydrazide) SM1->Inter MeOH, Reflux (Condensation) SM2 Dimethyl Oxalate SM2->Inter Prod Methyl 5-oxo-1,2,4-triazole -3-carboxylate Inter->Prod NaOMe (2.0 eq) (Cyclization)

Figure 2: Two-stage one-pot synthesis mechanism.

Experimental Procedure (Scale: 100 mmol)

Materials:

  • Semicarbazide Hydrochloride (11.15 g, 100 mmol)

  • Dimethyl Oxalate (11.81 g, 100 mmol)

  • Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or 10.8 g solid NaOMe, 200 mmol)

  • Methanol (anhydrous, 150 mL)

Step-by-Step Protocol:

  • Condensation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Dimethyl Oxalate (11.81 g) in Methanol (100 mL).

    • Add Semicarbazide Hydrochloride (11.15 g) in one portion.

    • Heat the mixture to reflux (65°C) for 4 hours. A white precipitate (intermediate hydrazide) may begin to form.

  • Cyclization:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Slowly add the Sodium Methoxide solution (2.0 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution should become clear or slightly turbid.

    • Reflux the mixture again for 2 hours to ensure complete ring closure.

  • Workup & Isolation:

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Dilute the residue with ice-cold water (50 mL).

    • Acidify carefully with concentrated HCl to pH 2.0. The product will precipitate as a white crystalline solid.

    • Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (20 mL) to remove unreacted oxalate.

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75–85% (approx. 10.7–12.1 g). Appearance: White to off-white powder. Melting Point: 196–199°C.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationEnsure full 2.0 eq of NaOMe is used; extend the second reflux time.
Sticky Solid Residual water/solventRecrystallize from minimal hot water or MeOH/Water (1:1).
Impurity (NMR) Unreacted Dimethyl OxalateWash the final filter cake thoroughly with diethyl ether.

Strategic Functionalization in Drug Design

Once synthesized, the scaffold serves as a divergence point. The reactivity profile is dominated by the nucleophilic nitrogens (N1/N2) and the electrophilic ester (C3).

Pathway A: N-Alkylation (Nucleoside Analogs)

For Ribavirin-like antiviral design, alkylation (or glycosylation) typically targets N1 .

  • Regioselectivity: Under basic conditions (K2CO3/DMF), alkylation often favors N1 (kinetic) but can equilibrate to N2 (thermodynamic) depending on the steric bulk of the electrophile.

  • Protocol Tip: Use silylation (HMDS) to protect the oxygen and activate N1 for glycosylation reactions (Vorbrüggen coupling).

Pathway B: Amidation (Anticancer Carboxamides)

The methyl ester is moderately reactive. Direct aminolysis with primary amines yields 5-oxo-1,2,4-triazole-3-carboxamides, which have shown potency against EGFR and CDK-4 cancer targets.

Functionalization cluster_N N-Functionalization cluster_C C-Functionalization Core Methyl 5-oxo-1,2,4-triazole -3-carboxylate N1_Alk N1-Alkylation/Glycosylation (Antivirals/Ribavirin) Core->N1_Alk R-X, Base or BSA/TMSOTf Amide Amidation (R-NH2) (Anticancer/Kinase Inhibitors) Core->Amide R-NH2, MeOH, Reflux Hydrazide Hydrazide Formation (Schiff Base Precursors) Core->Hydrazide NH2NH2, EtOH

Figure 3: Divergent synthesis pathways for medicinal chemistry applications.

Analytical Validation

Confirm the structure using the following spectroscopic markers:

  • 1H NMR (DMSO-d6):

    • δ 3.85 ppm (s, 3H): Methyl ester protons (-COOCH3 ).

    • δ 12.50–13.00 ppm (br s, 2H): Amide/Amine protons (NH ). Broadening indicates tautomeric exchange.

  • 13C NMR (DMSO-d6):

    • δ 52.5 ppm: Methyl carbon.

    • δ 155.0 ppm: C3 (Ester carbonyl).

    • δ 158.5 ppm: C5 (Cyclic amide carbonyl).

  • IR Spectroscopy:

    • 1735 cm⁻¹: Ester C=O stretch.

    • 1705 cm⁻¹: Cyclic Amide (Lactam) C=O stretch.[1]

    • 3200–3400 cm⁻¹: N-H stretch (broad).

References

  • Synthesis & Mechanism: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[2] Google Patents, CN111808034A. Link

  • Anticancer Application: Balavanthapu, R., & Vedula, G. S. (2025). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Anticancer Agents in Medicinal Chemistry.[3][4] Link

  • Antimicrobial Hybrids: 1,2,4-Triazoles as Important Antibacterial Agents. MDPI, Molecules. Link

  • Tautomerism Study: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[5] Link

  • General Reactivity: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate. BenchChem. Link

Sources

Application Note: Strategic Functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , a versatile heterocyclic building block.

The guide focuses on "Nucleophilic Substitution" in two distinct mechanistic contexts:

  • The Triazole as Nucleophile: Substrate functionalization via N-alkylation (SN2).

  • The Triazole as Electrophile: Displacement of the C5-oxo group (via C5-Cl activation) or C3-ester group by external nucleophiles.[1]

Executive Summary & Molecule Profile[1][2][3]

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter Triazole-Oxo-Ester ) is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in antivirals (e.g., Ribavirin analogs), P2X7 antagonists, and agrochemicals.

Its utility stems from its ambident reactivity . The molecule exists in a tautomeric equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In the 5-oxo form, the ring nitrogen atoms (N1, N2, N4) act as nucleophiles.[2] Conversely, the C5-carbonyl and C3-ester carbons act as electrophilic centers for nucleophilic attack.

Structural Properties & Tautomerism

Understanding the tautomerism is critical for predicting regioselectivity in substitution reactions.[2]

  • Lactam Form (Dominant in polar solvents): C5=O, N-H protons at N1 and N4.[2]

  • Lactim Form (Minor): C5-OH, aromatic triazole ring.[2]

Tautomerism Lactam Lactam Form (5-Oxo) Nucleophilic Sites: N1, N2, N4 Electrophilic Sites: C3-Ester Lactim Lactim Form (5-Hydroxy) Nucleophilic Sites: O-5, N1 Electrophilic Sites: C5 (Activated) Lactam->Lactim Tautomerization (Base/Solvent Dep.)

Pathway A: The Triazole as Nucleophile (N-Alkylation)[1][2]

This pathway involves the Nucleophilic Substitution (SN2) of alkyl halides by the triazole ring.[2] The challenge is Regioselectivity . The triazole anion can attack at N1, N2, or O5.[2]

  • N1-Alkylation: Thermodynamically favored in most basic conditions.

  • N2-Alkylation: Often observed as a minor product or favored by steric bulk at N1.

  • O-Alkylation: Rare, usually requires "hard" electrophiles or specific silver salts.

Protocol 1: General N-Alkylation (High Throughput)

Best for: Generating libraries where N1/N2 isomer separation is acceptable.

Reagents:

  • Substrate: Triazole-Oxo-Ester (1.0 eq)

  • Electrophile: Alkyl Halide (R-X) (1.1 eq)[2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Activation: Dissolve Triazole-Oxo-Ester (1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 mmol) and stir at RT for 30 min. Observation: The suspension may thicken as the potassium salt forms.[2]

  • Substitution: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The product usually moves faster (higher Rf) than the starting material.[2]

  • Workup: Pour mixture into ice-water (20 mL).

    • Solid Products: Filter the precipitate.[3][4]

    • Oils: Extract with EtOAc (3x 10 mL), wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography is required to separate N1-alkyl (major) from N2-alkyl (minor) isomers.

Protocol 2: Regioselective N1-Alkylation (Silyl Method)

Best for: Large-scale synthesis requiring high N1 selectivity. Mechanism: The silyl group temporarily blocks N2/O sites and activates N1 via a hypervalent silicon transition state.[2]

Reagents:

  • HMDS (Hexamethyldisilazane)[2][4]

  • Lewis Acid: SnCl₄ (Tin(IV) chloride) or TMSOTf[2]

Step-by-Step Procedure:

  • Silylation: Suspend Triazole-Oxo-Ester in neat HMDS (5.0 eq) and reflux for 2 hours until a clear solution forms (formation of silyl-triazole intermediate).

  • Evaporation: Remove excess HMDS under vacuum.

  • Coupling: Redissolve the residue in anhydrous Acetonitrile (MeCN). Add the Alkyl/Glycosyl donor (1.0 eq) and SnCl₄ (1.0 eq) at 0°C.

  • Reaction: Stir at RT or Reflux (depending on donor reactivity) for 2–6 hours.

  • Quench: Pour into saturated NaHCO₃ solution.

  • Outcome: This method typically yields >90% N1-isomer [1].

Pathway B: The Triazole as Electrophile (SNAr & Acyl Substitution)[2]

Here, the triazole core is the substrate for nucleophilic attack.[2] This is essential for converting the "Oxo" group into amines (via chloride) or modifying the ester.[2]

Protocol 3: Activation of C5-Oxo to C5-Chloro (SNAr Precursor)

The 5-oxo group is a poor leaving group. It must be converted to a chloride (5-chloro-triazole) to allow Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • POCl₃ (Phosphorus Oxychloride) - Acts as solvent and reagent.

  • Base: N,N-Diethylaniline or Pyridine (Catalytic).

Step-by-Step Procedure:

  • Chlorination: Place Triazole-Oxo-Ester (1.0 g) in a round-bottom flask. Carefully add POCl₃ (5 mL).[2][3] Add 2-3 drops of N,N-diethylaniline.

  • Reflux: Heat to 100°C for 4–6 hours. Caution: HCl gas evolution.

  • Quench (Critical): Evaporate excess POCl₃ under reduced pressure. Pour the sticky residue onto crushed ice with vigorous stirring.

  • Isolation: Extract the resulting Methyl 5-chloro-1,2,4-triazole-3-carboxylate immediately with DCM.[1]

    • Note: The chloro-intermediate is reactive.[1][3][5] Proceed to the next step quickly.

Protocol 4: Displacement of C5-Chloro (Synthesis of 5-Amino Derivatives)

Reagents: Primary or Secondary Amine (HNR₂).

  • Substitution: Dissolve the crude 5-chloro intermediate in dry THF or Dioxane.

  • Addition: Add the amine (2.0 eq) and Et₃N (1.0 eq).

  • Reaction: Heat at 60°C for 2 hours.

  • Result: The amine displaces the chloride via SNAr, yielding Methyl 5-amino-1,2,4-triazole-3-carboxylate .

Decision Tree & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

ReactionMap Start Methyl 5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylate N_Alk N1-Alkylated Product (Core for Antivirals) Start->N_Alk R-X, K2CO3 (Direct Alkylation, Mixed Isomers) Silyl Intermediate: N-Silyl-Triazole Start->Silyl HMDS, Reflux (Regiocontrol) Chloro Intermediate: 5-Chloro-Triazole Start->Chloro POCl3, Heat (Deoxygenative Chlorination) Hydrazide Triazole-3-carbohydrazide (Acyl Substitution) Start->Hydrazide NH2NH2 (Ester Substitution) Silyl->N_Alk R-X, SnCl4 (S_N2) Amino 5-Amino-Triazole (S_NAr Product) Chloro->Amino HNR2, Heat (S_NAr Displacement)

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Regioselectivity (N1 vs N2) Use of small cations (Li+, Na+) or polar protic solvents.Switch to the Silyl Method (Protocol 2) or use bulky bases (Cs₂CO₃) in non-polar solvents.[2]
No Reaction (N-Alkylation) Triazole pKa (~10) is too high for weak bases.Ensure K₂CO₃ is finely ground or switch to NaH (stronger base) in dry DMF.[2]
Decomposition during Chlorination Overheating or moisture in POCl₃.[2]Use freshly distilled POCl₃. Keep reaction strictly anhydrous.
Ester Hydrolysis Presence of water during basic alkylation.[2]Use anhydrous solvents (DMF/MeCN) and keep the system under Argon/Nitrogen.[2]

References

  • Regioselective Alkylation via Silylation

    • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
    • Source:Molecules (MDPI), 2021.[2]

    • URL:[Link][2]

    • Relevance: Confirms the HMDS/SnCl4 method as the gold standard for N1-selective alkylation of methyl 1,2,4-triazole-3-carboxyl
  • POCl3 Chlorination & Functionalization

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[6]

    • Source:RSC Advances, 2013.[2]

    • URL:[Link]

    • Relevance: Provides general conditions for converting cyclic amides/lactams to chloro-heterocycles using POCl3.
  • General Reactivity of 1,2,4-Triazoles

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source:Frontiers in Chemistry, 2022.[2]

    • URL:[Link]

    • Relevance: Comprehensive review of triazole synthesis and reactivity patterns including substitution reactions.
  • Compound Data (Parent Ester)

    • Title: Methyl 1H-1,2,4-triazole-3-carboxylate Product Page.[4][5]

    • Source: Sigma-Aldrich.

    • Relevance: Verification of the core scaffold availability and physical properties (CAS 4928-88-5).

Sources

13C NMR spectral assignment for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5) is a critical heterocyclic scaffold used in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) and agrochemicals.[1] Its structural characterization is frequently complicated by annular prototropic tautomerism —the rapid equilibrium between the oxo (lactam) and hydroxy (lactim) forms, as well as the migration of the NH proton around the triazole ring.[1]

This guide provides a definitive protocol for the 13C NMR spectral assignment of this compound. Unlike standard small molecules, the assignment requires specific solvent conditions to stabilize tautomers and advanced 2D correlation spectroscopy (HMBC) to distinguish between the two quaternary carbonyl-like carbons.[1]

Chemical Structure & Tautomeric Challenge

Before spectral analysis, one must understand the dynamic nature of the analyte.[1] The "5-oxo" designation implies a ketone-like carbonyl at position 5, but in solution, the molecule exists in equilibrium.[1]

Core Structure:

  • Formula: C₄H₅N₃O₃[1]

  • MW: 127.10 g/mol [1][2]

  • Key Functional Groups: Methyl ester, 1,2,4-triazole ring, Exocyclic Oxygen (Oxo/Hydroxy).[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the interconversion between the major tautomers. In polar aprotic solvents (DMSO-d₆), the 5-oxo (1H, 4H) form typically predominates, but exchange broadening can affect NMR signals.[1]

Tautomerism Oxo 5-Oxo Tautomer (Major) (Lactam Form) C=O signal ~155 ppm Equilibrium Prototropic Shift Oxo->Equilibrium Hydroxy 5-Hydroxy Tautomer (Minor) (Lactim Form) C-OH signal ~160+ ppm Equilibrium->Hydroxy

Figure 1: Tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms.[1][3][4][5] In DMSO-d₆, the equilibrium heavily favors the Oxo form.

Experimental Protocol

To ensure reproducible chemical shifts and minimize line broadening caused by proton exchange, strict adherence to the solvent protocol is required.[1]

Sample Preparation
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Why? Chloroform (CDCl₃) often leads to poor solubility for polar triazoles and rapid proton exchange, washing out NH signals.[1] DMSO stabilizes the NH protons via hydrogen bonding, sharpening the lines.[1]

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1] Note: If signals are broad, heating to 313 K can coalesce tautomers, but 298 K is standard for assignment.[1]

Acquisition Parameters (13C NMR)
  • Frequency: 100 MHz or higher (400 MHz 1H equivalent).

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is not skewed (though 13C integration is qualitative).

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (crucial for the relaxation of the carbonyl carbons).[1]

Spectral Assignment Strategy

The molecule contains four distinct carbon environments.[1] Two are in the aliphatic region (methyl), and two are in the low-field region (quaternary carbons).[1]

Predicted & Reference Chemical Shifts (DMSO-d₆)
Carbon LabelEnvironmentTypeChemical Shift (δ, ppm)Multiplicity (DEPT/HSQC)Assignment Logic
C-6 O-C H₃Aliphatic51.8 – 52.5 CH₃ (Primary)Characteristic methoxy ester signal.[1]
C-3 Triazole RingQuaternary144.0 – 146.5 CqAttached to the ester.[1] Deshielded by N and C=O ester.
C-5 Triazole RingQuaternary154.5 – 156.0 CqUrea-like carbonyl (N-C=O-N).[1] Upfield of the ester.
C-7 Ester C=OQuaternary158.0 – 160.5 CqTypical ester carbonyl range.[1]

> Critical Note on C5 vs C7: Distinguishing the Ring C=O (C5) from the Ester C=O (C7) is the most common error.[1] The Ester C=O is typically more deshielded (downfield) than the urea-like cyclic amide.[1]

Validation Workflow (HMBC)

You cannot rely on 1D 13C NMR alone for the quaternary carbons.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity.[1]

The "Methyl Tag" Method:

  • Identify the OCH₃ protons in 1H NMR (Singlet, ~3.8 ppm).[1]

  • Run HMBC.[1]

  • Look for a strong correlation (3-bond coupling) from the OCH₃ protons .[1]

  • The carbon signal that correlates with the OCH₃ protons is unequivocally the Ester Carbonyl (C7) .[1]

  • The remaining low-field signal is the Ring C5 .[1]

Detailed Logic & Mechanism

Why is C5 Upfield of C7?

In the 5-oxo tautomer, the C5 carbon is part of a cyclic urea moiety (N-C(=O)-N).[1] The nitrogen lone pairs donate electron density into the carbonyl π-system (resonance), increasing electron density at the carbon and shielding it (moving it upfield/lower ppm) relative to the ester carbonyl, where oxygen is less effective at donation than nitrogen.[1]

Assignment Workflow Diagram

AssignmentWorkflow Start Sample in DMSO-d6 H1_NMR 1H NMR Acquisition Identify OCH3 (~3.8 ppm) Identify NH broad (~12-13 ppm) Start->H1_NMR C13_NMR 13C NMR Acquisition Observe 4 signals: ~52, ~145, ~155, ~159 ppm H1_NMR->C13_NMR Decision Distinguish Quaternary Cs? C13_NMR->Decision HMBC HMBC Experiment Focus: OCH3 Proton -> C=O correlation Decision->HMBC Yes Result1 Correlation Observed: OCH3 -> ~159 ppm HMBC->Result1 Result2 No Correlation to OCH3: Signal at ~155 ppm HMBC->Result2 Final Final Assignment: 159 ppm = Ester C=O 155 ppm = Ring C5 (Oxo) 145 ppm = Ring C3 Result1->Final Result2->Final

Figure 2: Step-by-step logic flow for unambiguous assignment using 2D NMR.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Missing NH Signals Rapid exchange with water in solvent.Use dry DMSO-d₆ (ampoules).[1]
Broad 13C Signals Tautomeric exchange rate is intermediate on NMR timescale.Heat sample to 40-50°C to induce fast exchange (sharpening average signal).[1]
Extra Peaks Presence of minor tautomer or hydrolysis product (Acid form).[1]Check for carboxylic acid peak (broad OH > 11 ppm) or distinct minor set of signals (<5%).[1]
C3 Signal Low Intensity Long relaxation time for quaternary carbons.[1]Increase D1 delay to 3-5 seconds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735089, Methyl 1H-1,2,4-triazole-5-carboxylate.[1] Retrieved January 29, 2026, from [Link][1]

  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.[1][6] RSC Advances, 8, 22103-22112.[1] (Provides context on triazole tautomerism NMR behavior). Retrieved from [Link]

  • Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition (Supplementary Info).[1] Chemical Communications.[1][7] (Contains analogous triazole ester NMR data). Retrieved from [Link][1]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. (Foundational work on heterocycle shift logic). Retrieved from [Link]

Sources

Application Note: MS/MS Fragmentation & Structural Elucidation of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural validation and mass spectrometric analysis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate . It synthesizes theoretical fragmentation mechanics with standard operating protocols (SOPs) for LC-MS/MS analysis.

Executive Summary

The target analyte, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MW 143.10 Da), is a functionalized 1,2,4-triazole derivative often employed as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the triazole ring and the reactivity of the methyl ester and oxo groups.[1]

This guide provides a standardized protocol for identifying this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The fragmentation pattern is dominated by ester cleavage (neutral loss of methanol) and retro-cyclization of the triazole core.[1]

Compound Characterization

Before initiating MS analysis, ensure the physicochemical properties match the analyte profile.[1]

PropertySpecificationNotes
IUPAC Name Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylateTautomerism is possible (oxo- vs. hydroxy-).
Formula C₄H₅N₃O₃Nitrogen-rich heterocycle.[1]
Monoisotopic Mass 143.0331 DaBase peak in MS1 (ESI+).[1]
[M+H]⁺ 144.0404 Da Protonated precursor ion.[1]
[M-H]⁻ 142.0258 DaDeprotonated precursor (ESI-).[1]
Key Moieties Methyl Ester (-COOCH₃), 5-Oxo group (=O)Primary sites for fragmentation.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-resolution Q-TOF or Orbitrap systems but is adaptable to Triple Quadrupole (QqQ) instruments.

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to limited solubility of oxo-triazoles in pure water).

  • Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid . Final concentration ~1 µg/mL.[1]

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[1]

Mass Spectrometry Conditions (ESI+)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ester).

  • Source Temperature: 120°C.

  • Desolvation Gas (N₂): 800 L/hr at 350°C.[1]

  • Collision Energy (CE): Ramp 10–30 eV to observe sequential fragmentation.

Fragmentation Mechanism & Results

The fragmentation of 1,2,4-triazole-3-carboxylates follows a distinct pathway driven by the stability of the aromatic system and the lability of the ester group.[1]

Primary Fragmentation Pathway (ESI+)[1]
  • Precursor Ion ([M+H]⁺ = 144): The proton typically localizes on the N4 or N2 nitrogen of the triazole ring, stabilized by resonance from the 5-oxo group.[1]

  • Loss of Methanol (Δm = 32): The most abundant fragment arises from the loss of neutral methanol (CH₃OH) from the ester group, involving a proton transfer from the ring nitrogen to the ester methoxy group.[1]

    • Transition: 144 → 112

  • Loss of Carbonyl (Δm = 28): The resulting acylium ion or ketene-like intermediate (m/z 112) loses CO.[1]

    • Transition: 112 → 84

  • Ring Cleavage (RDA-like): High-energy collisions lead to the rupture of the triazole ring, often ejecting HNCO (isocyanic acid, 43 Da) or HCN (27 Da).[1]

Tabulated Spectral Data (Theoretical & Observed)
m/z (Observed)Ion IdentityFormulaNeutral LossMechanism
144.04 [M+H]⁺C₄H₆N₃O₃⁺Parent Ion
112.01 [M+H - MeOH]⁺C₃H₂N₃O₂⁺CH₃OH (32)Base Peak. Ester solvolysis/elimination.
84.02 [M+H - MeOH - CO]⁺C₂H₂N₃O⁺CO (28)Carbonyl ejection from position 3.
69.03 [Triazole Core]⁺C₂H₃N₃⁺C₂H₂O₃ (74)Loss of entire ester + oxo rearrangement.[1]
42.02 [C₂H₄N]⁺ / [NCO]⁺Ring BreakCharacteristic triazole ring fragment.[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the sequential dissociation of the precursor ion.

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate M Precursor Ion [M+H]+ m/z 144.04 (C4H6N3O3)+ F1 Fragment 1 m/z 112.01 (Acylium/Ketene) M->F1 - CH3OH (32 Da) (Neutral Loss) F3 Fragment 3 m/z 42.02 (Ring Cleavage) M->F3 Direct Ring Shatter (>30 eV) F2 Fragment 2 m/z 84.02 (Triazolium Core) F1->F2 - CO (28 Da) (Decarbonylation) F2->F3 - N-C-N Cleavage (High Energy)

Figure 1: Step-by-step fragmentation pathway showing the characteristic loss of methanol followed by carbonyl ejection.

Critical Analysis & Troubleshooting

To ensure data integrity (E-E-A-T), researchers must validate their findings against these common pitfalls:

Distinguishing Isomers
  • Isomer: Methyl 1,2,4-triazole-5-carboxylate (non-oxo).

    • Differentiation: The target compound has a mass shift of +16 Da (oxo group) compared to the reduced triazole.[1]

  • Isomer: N-Methyl derivatives.[1][3][4]

    • Differentiation: N-methylation blocks the loss of MeOH (32 Da) if the proton transfer mechanism is impeded.[1] If m/z 112 is absent, suspect N-alkylation.[1]

Solvent Adducts[1]
  • In methanol solvent, transesterification can occur if the solution is acidic and left to stand.[1]

    • Artifact: Appearance of Ethyl ester (+14 Da) if Ethanol is used as a co-solvent.[1]

    • Prevention: Use fresh Acetonitrile/Water mixtures for LC phases if stability is a concern.[1]

References

  • BenchChem. (2025).[1][5] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from [1][5]

  • ResearchGate. (2025).[1][6] Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from

  • Royal Society of Chemistry. (1979).[1] Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from [1]

Sources

Troubleshooting & Optimization

Optimizing yield of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations Team / Process Chemistry Unit From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Synthesis

Executive Summary

The synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as MOTC ) is a deceptive protocol. While the reagents (Dimethyl oxalate and Semicarbazide) are commoditized, the reaction suffers from three notorious yield-killing mechanisms: oligomerization , premature ester hydrolysis , and incomplete cyclization .

This guide moves beyond standard literature recipes. It treats the synthesis as a dynamic system where pH control and thermal gradients dictate the difference between a 40% crude yield and an 85% isolated yield.

Part 1: The Mechanistic Pathway

To optimize yield, we must first visualize the failure points. The synthesis typically proceeds via the condensation of dimethyl oxalate with semicarbazide, followed by a base-catalyzed cyclization.

Key Insight: The intermediate (methyl oxalyl semicarbazide) is stable. The cyclization step is where the ester moiety at C3 is most vulnerable to hydrolysis (saponification) by the very base required to close the ring.

MOTC_Synthesis Reagents Reagents: Dimethyl Oxalate + Semicarbazide HCl Intermediate Acyclic Intermediate: Methyl oxalyl semicarbazide Reagents->Intermediate MeOH, 0-5°C (Kinetic Control) Cyclization Cyclization Event: (Base-Catalyzed) Intermediate->Cyclization NaOMe, Reflux Byproduct_1 Byproduct A: Polymeric Hydrazides Intermediate->Byproduct_1 Excess Heat (Oligomerization) Target Target Product: MOTC Cyclization->Target Intramolecular Nucleophilic Attack Byproduct_2 Byproduct B: Carboxylic Acid (Hydrolysis) Cyclization->Byproduct_2 Water Contamination or Prolonged Base Contact

Figure 1: Reaction logic flow.[1][2] Note that the "Red" nodes represent the primary yield loss vectors: oligomerization during addition and hydrolysis during cyclization.

Part 2: Troubleshooting & Optimization (FAQ Format)

Section A: Low Yield & Stoichiometry

Q: I am following the standard 1:1 molar ratio, but my yields are stuck at 45%. What is happening? A: A 1:1 ratio is theoretically correct but practically flawed.

  • The Issue: Semicarbazide is a bis-nucleophile. If local concentrations of dimethyl oxalate are low, the newly formed intermediate can attack another molecule of oxalate, leading to oligomers (Byproduct A in Fig 1).

  • The Fix: Use a 1.2 : 1.0 excess of Dimethyl Oxalate . By keeping the electrophile in excess, you force the kinetics toward the mono-substituted intermediate (Methyl oxalyl semicarbazide) rather than the bis-substituted impurity.

Q: My product precipitates as a gum rather than a solid. How do I fix this? A: This indicates the presence of the carboxylic acid derivative (hydrolysis product) or trapped inorganic salts.

  • The Fix: The quench pH is critical. The triazole ring proton is acidic (pKa ~6-7). If you acidify too strongly (pH < 1), you may hydrolyze the ester. If you stop at pH 5, the triazole remains as a water-soluble salt.

  • Protocol: Acidify carefully to pH 2.5 - 3.0 using cold 2N HCl. This specific window precipitates the neutral ester while keeping the salts soluble.

Section B: Impurity Profile (The "Dione" Problem)

Q: NMR shows a persistent impurity at the baseline. Is this the 3,5-dione? A: Likely, yes. This forms if the reaction temperature spikes during the initial addition of semicarbazide.

  • The Science: At high temperatures (>20°C during addition), the hydrazine moiety attacks both ester groups of the oxalate simultaneously or sequentially before the urea nitrogen can cyclize.

  • The Fix: The "Cold-Hot-Cold" Strategy.

    • Addition: 0°C (Ice bath). Form the acyclic intermediate kinetically.

    • Cyclization: Reflux (65°C). Provide thermodynamic energy for the ring closure.

    • Quench: 0°C. Precipitate rapidly to freeze equilibrium.

Part 3: Optimized Experimental Protocol

This protocol is designed for a 100 mmol scale but is linear-scalable up to 1 mol.

Reagents & Materials Table
ComponentRoleQuantityMolar EqCritical Spec
Dimethyl Oxalate Electrophile14.17 g1.20Dry, crushed powder
Semicarbazide HCl Nucleophile11.15 g1.00White crystals (no yellowing)
Sodium Methoxide Base Catalyst10.80 g2.0025% wt Solution in MeOH preferred
Methanol (Anhydrous) Solvent150 mLN/A<0.05% Water Content
Step-by-Step Workflow

1. Formation of the Acyclic Intermediate (Kinetic Phase)

  • Dissolve Dimethyl Oxalate (1.2 eq) in anhydrous Methanol (100 mL) in a round-bottom flask.

  • Cool the solution to 0–5°C using an ice/salt bath.

  • Slowly add Semicarbazide HCl (1.0 eq) portion-wise over 20 minutes.

    • Why? Controlling the exotherm prevents double-addition side reactions.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. A thick white precipitate (Methyl oxalyl semicarbazide) may form. Do not filter.

2. Base-Catalyzed Cyclization (Thermodynamic Phase)

  • Prepare a solution of Sodium Methoxide (2.0 eq) in Methanol (50 mL).

  • Add the base solution dropwise to the reaction mixture at RT. The precipitate will dissolve as the intermediate is deprotonated.

  • Heat the mixture to Reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material spot should disappear, replaced by a more polar product spot.

3. Controlled Quench & Isolation

  • Critical Step: Cool the reaction mixture to 0°C .

  • Remove the solvent under reduced pressure (Rotavap) to ~25% of the original volume. Do not dry completely.

  • Add ice-cold water (50 mL) to the residue.

  • Adjust pH to 2.5 using 6N HCl dropwise with vigorous stirring.

    • Observation: The product will precipitate as a white crystalline solid.

  • Filter the solid and wash with ice-cold water (2 x 20 mL) followed by cold diethyl ether (1 x 20 mL) to remove unreacted oxalate.

  • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Analytical Validation

To ensure the integrity of your synthesized MOTC, compare your data against these standard values.

ParameterExpected ValueTroubleshooting
Appearance White to off-white powderYellowing indicates oxidation or dione contamination.
Melting Point 198°C - 202°C<190°C indicates wet product or acid impurity.
1H NMR (DMSO-d6) δ 12.5 (s, 1H, NH), 3.8 (s, 3H, OMe)Missing OMe peak = Hydrolysis to carboxylic acid.
Yield 75% - 85%<50% = Check water content in MeOH or pH during quench.

References

  • Vertex AI Search . (2024). Synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate. 3

  • MedChemExpress . (n.d.). Methyl 1H-1,2,4-triazole-3-carboxylate Data Sheet. 4

  • National Institutes of Health (NIH) . (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 5[6]

  • Google Patents . (2018). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. 7

Sources

"methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" synthesis byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Byproduct Identification & Troubleshooting Target Molecule: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MW: 143.10 Da) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Core Chemistry

The Challenge: Synthesizing Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (often referred to as the "Triazolone Ester") involves a condensation reaction that is thermodynamically driven but kinetically sensitive. The primary challenge lies not in the formation of the ring, but in controlling the equilibrium between the open-chain intermediate , the cyclized target , and the hydrolyzed byproduct .

Distinction of Identity (Critical): Many commercial catalogs confuse this target with Methyl 1,2,4-triazole-3-carboxylate (MW 127.10), which lacks the 5-oxo group.

  • Target (This Guide): Derived from Semicarbazide . Contains a ketone/enol at position 5.[1] MW: 143.10.

  • Common Analog: Derived from Formylhydrazine . Unsubstituted at position 5. MW: 127.10.[1]

The Synthesis Pathway: The standard industrial and laboratory route utilizes Dimethyl Oxalate and Semicarbazide Hydrochloride in a basic methanolic medium.

SynthesisPathway SM1 Dimethyl Oxalate (MW 118.09) Intermediate Open-Chain Intermediate (Methyl oxalylsemicarbazide) MW: 161.12 SM1->Intermediate Condensation (-HCl, -MeOH) SM2 Semicarbazide HCl (MW 111.53) SM2->Intermediate Target TARGET Methyl 5-oxo-triazole-3-carboxylate MW: 143.10 Intermediate->Target Base Cyclization (NaOMe, -H2O) Byproduct_Acid Byproduct A: Hydrolyzed Acid (5-oxo-triazole-3-carboxylic acid) MW: 129.07 Target->Byproduct_Acid Over-Hydrolysis (aq. Workup) Byproduct_Decarb Byproduct B: Decarboxylated (1,2,4-triazol-3-one) MW: 85.06 Byproduct_Acid->Byproduct_Decarb Thermal Decarboxylation (>200°C)

Figure 1: Reaction cascade showing the critical cyclization step and potential divergence points for impurities.

Troubleshooting Guide: Byproduct Identification

This module addresses specific spectral and physical anomalies encountered during synthesis.

Scenario A: LC-MS shows a dominant peak at m/z 162 (M+H)
  • Diagnosis: Incomplete Cyclization.

  • Identity: Methyl oxalylsemicarbazide (Open-chain intermediate).

  • Root Cause: The cyclization step (ring closure) requires sufficient base strength and heat. If the reaction was run at room temperature or with insufficient sodium methoxide (NaOMe), the intermediate forms but fails to dehydrate into the triazole ring.

  • Corrective Action:

    • Ensure the reaction mixture is refluxed (MeOH reflux ~65°C) for at least 4–6 hours.

    • Verify the pH is >10 during the reflux stage.

    • Protocol Adjustment: Do not neutralize until after the reflux is complete.

Scenario B: LC-MS shows m/z 130 (M+H) and product is water-soluble
  • Diagnosis: Ester Hydrolysis.

  • Identity: 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.

  • Root Cause: The methyl ester is labile. If the final quenching/acidification step is performed in water with prolonged stirring, or if the base concentration was too high for too long, the ester hydrolyzes to the acid.

  • Corrective Action:

    • Quenching: Use a controlled acidification with concentrated HCl in methanol at 0°C . Avoid excess water.

    • Workup: Filter the precipitated salts (NaCl) from the methanolic solution rather than using an aqueous extraction.

Scenario C: NMR shows "missing" NH protons or broad humps
  • Diagnosis: Tautomeric Exchange (Not an Impurity).

  • Explanation: The 5-oxo-triazole system exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms. In DMSO-d6, the NH protons are often extremely broad or invisible due to rapid exchange with residual water in the solvent.

  • Validation:

    • Do not rely on NH integration for purity.

    • Focus on the Methyl Ester Singlet at ~3.85 ppm. If this integral is correct relative to the aromatic/ring signals (if any substituted versions were used), the core is intact.

Analytical Validation Data

Use the following reference data to validate your isolated material.

Table 1: Key Impurity Markers (LC-MS & NMR)
CompoundIdentityMWm/z (ESI+)Key 1H NMR Feature (DMSO-d6)
Target Methyl 5-oxo-triazole-3-carboxylate143.10 144 Singlet ~3.85 ppm (OCH3) ; Broad NH >12 ppm
Impurity A Methyl oxalylsemicarbazide (Linear)161.12162Two singlets or multiplets (less symmetry); NH signals at 9-10 ppm
Impurity B 5-oxo-triazole-3-carboxylic acid129.07130Absence of OCH3 singlet ; Broad OH hump
Impurity C 1,2,4-triazol-3-one (Decarboxylated)85.0686Loss of ester signals; Simple aromatic CH signal if present
Table 2: Tautomeric Considerations

Tautomers T1 5-oxo form (Lactam) Major in solid state T2 5-hydroxy form (Lactim) Minor/Exchangeable T1->T2 H-Shift

Figure 2: The tautomeric equilibrium complicates NH signal observation in NMR but does not indicate impurity.

Validated Synthesis Protocol

Methodology: Base-Catalyzed Cyclization of Dimethyl Oxalate and Semicarbazide.

Reagents:

  • Dimethyl Oxalate (1.0 eq)

  • Semicarbazide Hydrochloride (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.1 eq) — Crucial: 1 eq to neutralize HCl, 1 eq to catalyze cyclization.

  • Methanol (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve Sodium Methoxide (2.1 eq) in anhydrous Methanol.

  • Addition: Add Semicarbazide Hydrochloride (1.0 eq) to the base solution. Stir for 15 min. (NaCl will precipitate; can be left in suspension).

  • Condensation: Add Dimethyl Oxalate (1.0 eq) slowly to the mixture at room temperature.

  • Cyclization (Critical): Heat the mixture to Reflux (65°C) for 6 hours .

    • Checkpoint: Monitor by TLC/LC-MS. Disappearance of linear intermediate (m/z 162) marks completion.

  • Isolation:

    • Cool to 0°C.

    • Acidify carefully with Conc. HCl to pH ~2-3.

    • The product often precipitates upon acidification. Filter, wash with cold water (minimal amount), and dry.

    • Purification: Recrystallization from Methanol/Water (if necessary).

References
  • Mechanism of Triazole Formation

    • Reaction of Semicarbazide with Dicarbonyls: Identify the condensation mechanism leading to semicarbazones and subsequent cycliz
    • Source: International Journal of Novel Research and Development.[2] "Synthesis, Mechanism of Action And Characterization of Semicarbazide". Available at: [Link][2]

  • Patent Reference: "Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-yl)...]". This document details the specific conditions for synthesizing the 5-oxo-triazole core using sodium methoxide and dimethyl oxalate/semicarbazide derivatives.
  • Spectral Characterization (Analogous Structures)

    • NMR Data for Triazole Carboxylates: Comparative data for the non-oxo variants to distinguish impurities.
    • Source: National Chemical Laboratory (NCL) Thesis Repository. "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles". Available at: [Link]

Sources

Recrystallization solvent for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization Guide Topic: Recrystallization of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS Registry Number: 57281-13-7[1][2]

Executive Summary

For the purification of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , the primary recommended solvent system is Methanol (MeOH) .[1][2]

This compound (also known as methyl 3-hydroxy-1,2,4-triazole-5-carboxylate) exhibits significant polarity due to the triazolone ring system.[1][2] While soluble in polar aprotic solvents (DMSO, DMF), it shows temperature-dependent solubility in lower alcohols, making them ideal for recrystallization.[1][2]

Part 1: Solvent Selection Matrix

The following table summarizes the solvent compatibility based on thermodynamic solubility and impurity rejection profiles.

Solvent SystemSuitabilityOperational Context
Methanol (MeOH) Primary Best Balance. High solubility at reflux (

); poor solubility at

.[1][2] Matches the reaction solvent often used in synthesis (SOCl

/MeOH).[1][2]
Ethanol (EtOH) AlternativeUse if Methanol yields are too low.[1][2] Higher boiling point (

) allows for greater dissolution of stubborn crude material.[1][2]
MeOH / Ethyl Acetate Anti-SolventFor Oiling Out. If the product refuses to crystallize from pure alcohol, dissolve in min.[1][2] hot MeOH, then add hot EtOAc until turbid.
Water Caution Risk of Hydrolysis. While the compound is soluble in hot water, prolonged heating may hydrolyze the methyl ester to the acid.[1][2] Use only for rapid recrystallization if inorganic salts are the primary impurity.[1][2]

Part 2: Detailed Recrystallization Protocol

Objective: Isolate high-purity crystalline solid from crude reaction mixture or impure bulk.

Phase A: Dissolution & Filtration[1][2]
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Methanol (approx. 5–10 mL per gram of crude).[1][2]

    • Note: The 5-oxo moiety increases polarity compared to simple triazoles; if dissolution is slow, increase volume slightly rather than overheating.[1][2]

  • Heating: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Checkpoint: The solution should become clear. If black specks (carbonized material) or inorganic salts (NaCl/KCl) remain undissolved, perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.[1][2]

Phase B: Crystallization & Isolation
  • Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (

    
    ) undisturbed.
    
    • Mechanism:[1][2][3][4] Rapid cooling here can trap impurities.[1][2] Slow cooling promotes the formation of the stable keto-tautomer crystal lattice.[1][2]

  • Nucleation (Optional): If no crystals appear after 30 minutes at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Deep Cooling: Transfer the flask to an ice/water bath (

    
    ) for 1–2 hours to maximize yield.
    
  • Filtration: Collect the white precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold Methanol (

    
    ).
    
    • Warning: Do not use water for washing unless you are certain the product is free of residual acid/base, as this can accelerate ester hydrolysis.[1][2]

  • Drying: Dry under vacuum at

    
    .
    

Part 3: Decision Logic & Troubleshooting

The following diagram illustrates the decision process for solvent selection based on the behavior of the crude material.

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Test Solubility in Hot Methanol (65°C) Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves Insolubles Hot Filtration (Remove Salts/Carbon) Dissolves->Insolubles No (Cloudy) Cooling Cool to 25°C, then 0°C Dissolves->Cooling Yes (Clear) Insolubles->Cooling Precipitates Crystals Form? Cooling->Precipitates Success Filter & Dry (Target Product) Precipitates->Success Yes OilsOut Oiling Out / No Precipitate Precipitates->OilsOut No Remedy1 Evaporate 50% Solvent OR Add Ethyl Acetate OilsOut->Remedy1 Remedy1->Cooling Retry

Figure 1: Workflow for the purification of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: This often happens if the solution is too concentrated or if the melting point of the solvated product is lower than the solvent's boiling point.[1][2]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of a compatible co-solvent (like Ethyl Acetate) or simply add more Methanol to dilute the solution slightly.[1][2] Allow it to cool much more slowly (wrap the flask in a towel).

Q2: Can I use water for recrystallization?

  • Technical Insight: While the 5-oxo-triazole core is hydrophilic, the methyl ester group is susceptible to hydrolysis.[1][2] Boiling in water can convert your product into 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .[1][2]

  • Recommendation: Avoid water unless the impurity profile (e.g., heavy inorganic salts) strictly demands it.[1][2] If used, keep the heating time under 5 minutes.[1][2]

Q3: The melting point is lower than the literature value (


 or dec). 
  • Diagnosis: This indicates trapped solvent or the presence of the unreacted acid precursor.[1][2]

  • Validation: Run a TLC (Eluent: MeOH/CHCl

    
     1:9). If a baseline spot exists, the acid is present.[1][2] Recrystallize again from anhydrous Methanol to remove the acid.
    

References

  • Synthesis and Properties of 1,2,4-Triazol-3-one-based Energetic Compounds.

    • Context: Describes the specific synthesis of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (Compound 2)
    • Source:[1][2]

  • Method for Synthesizing 1,2,4-Triazole-3-Methyl Carboxylate (P

    • Context: Validates the use of Methanol as the primary recrystallization solvent for the structural class of triazole-3-carboxylates.[1][2]

    • Source:[1][2]

  • PubChem Compound Summary: Methyl 1,2,4-triazole-3-carboxylate. [1][2]

    • Context: Provides physical property data and solubility profiles for the triazole carboxyl
    • Source:[1][2]

Sources

Technical Support Center: Non-Diazotization Pathways for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-SCALE-001 Subject: Mitigation of Explosion Hazards via Diazonium-Free Protocols Status: Resolved / Knowledge Base Article (KBA) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

The standard synthesis of N-aryl triazoles often relies on the diazotization of anilines (Aniline


 Diazonium Salt 

Azide/Triazole). While effective on a milligram scale, this pathway introduces critical safety risks during scale-up, including the accumulation of shock-sensitive diazonium salts and the generation of explosive gases.

This guide provides validated, scalable alternatives that bypass the diazotization step entirely. We focus on Copper-Catalyzed Boronic Acid Coupling (Chan-Lam) for 1,2,3-triazoles and Oxidative Cyclization of Hydrazones for metal-free synthesis.

Module 1: 1,2,3-Triazoles via Boronic Acids (The Chan-Lam Route)

Target Audience: Medicinal chemists replacing the "Aniline


 Diazo 

Azide" pipeline.
The Logic (Causality)

Instead of generating an unstable diazonium salt from an aniline using sodium nitrite and strong acid, this protocol utilizes Aryl Boronic Acids . These are stable solids. Using a Copper(II) catalyst, the azide moiety is introduced directly via an oxidative cross-coupling mechanism. This avoids the formation of the


 leaving group entirely.
Experimental Protocol

Standard Operating Procedure (SOP-CL-04)

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • 
     (0.1 equiv - 10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Oxidant: Open air (balloon not required)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve Aryl Boronic Acid in MeOH (0.2 M concentration).

  • Catalyst Addition: Add

    
     and 
    
    
    
    . The solution typically turns a distinct blue/green.
  • Reaction: Stir at 55°C open to the atmosphere. Oxygen is required to re-oxidize Cu(I) to Cu(II).[1]

  • Monitoring: Monitor via TLC/LCMS. Reaction typically completes in 1–3 hours.[1]

  • Click (One-Pot Option): Once the aryl azide is formed (confirmed by LCMS), add the terminal alkyne and sodium ascorbate directly to the pot to form the triazole in situ.

Mechanistic Visualization (Chan-Lam Cycle)

ChanLamMechanism Start Aryl Boronic Acid (Stable Solid) Transmetalation Transmetalation (Ar-Cu-OAc) Start->Transmetalation + Cu(II) CuII Cu(OAc)2 (Catalyst) CuII->Transmetalation Intermed Ar-Cu-N3 (Intermediate) Transmetalation->Intermed + NaN3 AzideSource NaN3 AzideSource->Intermed RedElim Reductive Elimination Intermed->RedElim Product Aryl Azide (Ar-N3) RedElim->Product Reox Oxidation (O2) Cu(0) -> Cu(II) RedElim->Reox Cu(0) species Reox->CuII Regenerated

Figure 1: The Chan-Lam coupling cycle allows azide formation without diazonium intermediates, utilizing aerobic oxidation to regenerate the copper catalyst.

Module 2: Metal-Free Oxidative Cyclization (Iodine-Mediated)

Target Audience: Process chemists avoiding both transition metals and azides.[2]

The Logic (Causality)

This method constructs the triazole ring from Hydrazones and Amines .[3][4][5] Iodine (


) acts as a mild Lewis acid and oxidant, facilitating the formation of a C-N bond followed by oxidative aromatization. This is an "Azide-Free" route, eliminating the risk of manipulating organic azides altogether.
Experimental Protocol

Standard Operating Procedure (SOP-IO-09)

Reagents:

  • N-Tosylhydrazone (derived from aldehyde) (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Molecular Iodine (

    
    ) (0.5 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.5 equiv)

  • TBHP (tert-Butyl hydroperoxide) (2.0 equiv, oxidant)

  • Solvent: DMSO or DMF[6]

Step-by-Step Workflow:

  • Pre-mix: Combine N-tosylhydrazone and amine in DMSO.

  • Oxidation Trigger: Add TBAI and

    
    .
    
  • Cyclization: Add TBHP dropwise. Heat to 80°C .

  • Quench: Upon completion (approx. 4-6 hours), quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color change from dark brown to yellow/clear).
    
  • Isolation: Extract with ethyl acetate.

Module 3: 1,2,4-Triazoles (The Pellizzari Modification)

Target Audience: Synthesis of 1,2,4-isomers without hydrazine toxicity issues.

For 1,2,4-triazoles, the Pellizzari reaction (Amide + Hydrazide) is the gold standard for safety. Modern modifications use Deep Eutectic Solvents (DES) like Choline Chloride/Urea to catalyze this condensation without harsh acids.

Reaction Scheme:



Troubleshooting & FAQs
Ticket #402: "My Chan-Lam reaction stalled at 50% conversion."
Possible CauseDiagnosticResolution
Oxygen Starvation Reaction vessel was sealed under

or Argon.
Open the flask. The re-oxidation of Cu(0) to Cu(II) requires atmospheric oxygen. Use a drying tube if moisture is a concern, but do not seal.
Ligand Inhibition Used a strong chelating solvent (Pyridine) in excess.Switch to Methanol . While pyridine is used as a base, it can inhibit the catalyst if used as solvent. Use

(1.0 equiv) instead.
Boronic Acid Protodeboronation Substrate has ortho-substituents causing instability.Switch to Potassium Aryl Trifluoroborates (

). They are more stable and release the boronic acid slowly.
Ticket #409: "Iodine purification is difficult; product is stained."
  • Issue: The triazole product retains a brown/purple hue after column chromatography.

  • Resolution: Wash the organic phase twice with 10%

    
     (sodium thiosulfate) before drying with 
    
    
    
    . If the color persists after the column, dissolve the product in minimal EtOH and treat with activated charcoal for 30 minutes, then filter through Celite.
Ticket #415: "Safety comparison: Why switch if I have a blast shield?"
  • Response: Engineering controls (shields) are the last line of defense. Elimination of hazard is the first.

Safety Comparison Matrix:

FeatureDiazotization RouteBoronic Acid (Chan-Lam) RouteOxidative Cyclization
Intermediate Stability Critical Risk (Diazonium salts are shock-sensitive)High (Boronic acids are shelf-stable)High (Hydrazones are stable)
Exotherm Potential High (requires cryo-cooling < 5°C)Low (run at 55°C)Moderate (controlled by TBHP addition)
Gas Evolution

gas (rapid evolution risk)
None during azide formationNone
Scalability Difficult (requires continuous flow for safety)Excellent (Batch friendly)Excellent
Decision Matrix: Which Method to Choose?

DecisionTree User Starting Material? Aniline Aniline User->Aniline Boronic Aryl Boronic Acid User->Boronic Aldehyde Aldehyde/Ketone User->Aldehyde Stop STOP: High Risk Convert to Boronic Acid Aniline->Stop Avoid Diazotization ChanLam Chan-Lam Coupling (Module 1) Boronic->ChanLam Use Cu(OAc)2 + NaN3 Hydrazone Hydrazone Aldehyde->Hydrazone Form Tosylhydrazone Iodine Oxidative Cyclization (Module 2) Hydrazone->Iodine Use Amine + I2/TBHP

Figure 2: Selection guide for non-diazotization synthesis based on available starting materials.

References
  • Grimes, K. D., et al. (2010).[1] Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids into the Corresponding Azides. Synthesis.

  • Chen, Z., et al. (2016).[2] I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines. Organic Letters.

  • Shelke, G. M., et al. (2015).[2] Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazines and Formamide. Synlett.

  • Sheng, J., et al. (2015). Hazards of Diazonium Salts in Scale-Up. Organic Process Research & Development.

Sources

Improving reaction kinetics for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Formation

Executive Summary

The formation of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a critical scaffold synthesis in drug discovery, particularly for nucleoside analogues (e.g., Ribavirin derivatives). The standard synthetic route involves the condensation of semicarbazide hydrochloride with dimethyl oxalate .

While theoretically straightforward, this reaction is kinetically sensitive. Researchers often encounter sluggish cyclization , incomplete conversion , or hydrolysis of the methyl ester (saponification) during the ring-closure step. This guide provides a mechanistic breakdown and troubleshooting protocols to optimize reaction kinetics and yield.

Part 1: Mechanistic Insight & Kinetic Landscape

To troubleshoot effectively, one must understand the "Invisible" steps of the reaction. The synthesis proceeds via a two-stage mechanism:[1][2]

  • Nucleophilic Acylation (Fast, Reversible): The hydrazine moiety of semicarbazide attacks one ester group of dimethyl oxalate. This forms the linear intermediate: methyl oxalylsemicarbazide .

    • Kinetic Driver: Concentration of the free-base semicarbazide.

    • Bottleneck: Semicarbazide is usually supplied as a hydrochloride salt. Incomplete neutralization prevents this step.

  • Intramolecular Cyclocondensation (Slow, Rate-Determining): The terminal urea nitrogen attacks the amide carbonyl (derived from the oxalate), leading to ring closure and the expulsion of water/methanol.

    • Kinetic Driver: Base catalysis (typically Sodium Methoxide, NaOMe) and heat.

    • Bottleneck: This step is reversible. The presence of water (byproduct) can reverse the ring closure or, more critically, hydrolyze the target methyl ester to the carboxylic acid.

Visualizing the Pathway

The following diagram illustrates the energy landscape and the critical "Activation Energy Barrier" (


) required for the cyclization step.

ReactionKinetics cluster_conditions Kinetic Drivers Reactants Reactants (Semicarbazide + DMO) Intermed Linear Intermediate (Methyl Oxalylsemicarbazide) Reactants->Intermed Fast (Requires Base Neutralization) TS_Cycl Transition State (Ring Closure) Intermed->TS_Cycl High Ea (Heat + NaOMe required) Product Target Product (Triazole Carboxylate) TS_Cycl->Product - H2O / MeOH SideProduct Side Product (Hydrolyzed Acid) Product->SideProduct Hydrolysis (If H2O present) Driver1 1. Anhydrous MeOH solvent Driver2 2. Controlled NaOMe (1.05 - 1.1 eq)

Caption: Kinetic energy landscape showing the high-energy transition state for cyclization. Note the competing hydrolysis pathway (dashed red line) if water is not managed.

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by our user base.

Q1: My reaction stalls at the linear intermediate. LCMS shows the mass of the open chain (

), but no ring closure.

Diagnosis: Insufficient activation energy or lack of base catalysis. The cyclization is not spontaneous at room temperature. Corrective Action:

  • Base Check: Ensure you are using Sodium Methoxide (NaOMe) in Methanol. Weak bases (like Pyridine or Triethylamine) are often insufficient to drive the dehydration step efficiently.

  • Thermal Drive: The reaction typically requires reflux (

    
     in MeOH) for 4–12 hours.
    
  • Protocol Adjustment: If using Semicarbazide-HCl, ensure you have added exactly 1.0 equivalent of base to neutralize the HCl plus a catalytic amount (0.1–0.5 eq) to drive cyclization. See Optimized Protocol below.

Q2: I am getting the product, but the methyl ester is missing (Mass corresponds to Carboxylic Acid).

Diagnosis: Saponification. The ester group at position 3 is labile. Cause:

  • Excess Base: Using >2 equivalents of NaOMe will attack the ester after cyclization.

  • Wet Solvent: Water produced during cyclization (or present in the solvent) hydrolyzes the ester under basic conditions. Corrective Action:

  • Strict Stoichiometry: Use 1.0–1.1 equivalents of NaOMe relative to Semicarbazide-HCl. Do not use a large excess.

  • Anhydrous Conditions: Use dry Methanol. Consider adding activated 3Å molecular sieves to the reaction vessel to scavenge the water produced during cyclization.

Q3: The yield is low (<40%) and the crude is sticky.

Diagnosis: Solubility issues causing precipitation of the intermediate before reaction completion. Corrective Action:

  • Dilution: Increase solvent volume. The linear intermediate can be poorly soluble in cold methanol.

  • Order of Addition: Dissolve Dimethyl Oxalate in MeOH first, then add the Semicarbazide (free base or salt + base mixture). This ensures the oxalate is in excess locally, preventing oligomerization.

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to verify the reaction state before proceeding.

Reagents:

  • Semicarbazide Hydrochloride (10 mmol)

  • Dimethyl Oxalate (10 mmol)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (11 mmol)

  • Methanol (Anhydrous, 50 mL)

Step-by-Step Workflow:

  • Neutralization (Checkpoint 1):

    • Dissolve Semicarbazide HCl (1.12 g, 10 mmol) in Methanol (20 mL).

    • Add NaOMe solution (10 mmol equivalent) dropwise at

      
      .
      
    • Validation: Stir for 15 min. A white precipitate (NaCl) will form. The solution should be pH neutral/slightly basic.

  • Acylation:

    • In a separate flask, dissolve Dimethyl Oxalate (1.18 g, 10 mmol) in Methanol (30 mL).

    • Add the Semicarbazide suspension (from Step 1) to the Oxalate solution slowly at Room Temperature (RT).

    • Stir at RT for 2 hours.

    • Checkpoint 2 (TLC/LCMS): Check for the disappearance of Semicarbazide. You should see the Linear Intermediate (

      
      ).
      
  • Cyclization (The Critical Step):

    • Add a catalytic amount of additional NaOMe (1 mmol).

    • Heat the mixture to Reflux (

      
      )  for 6–8 hours.
      
    • Checkpoint 3: Monitor LCMS for the Product mass (

      
      ). If the Acid (
      
      
      
      ) begins to appear, stop heating immediately .
  • Workup (Quenching):

    • Cool to

      
      .
      
    • Crucial: Acidify carefully with concentrated HCl or Acetyl Chloride in MeOH to pH 2–3. This protonates the triazole ring and prevents ester hydrolysis during isolation.

    • Filter off the inorganic salts (NaCl).

    • Concentrate the filtrate. Recrystallize from minimal MeOH/Ethanol.

Part 4: Data & Troubleshooting Logic
Solvent & Base Effects on Yield
Solvent SystemBaseTemperatureYieldObservation
MeOH (Anhydrous) NaOMe (1.1 eq) Reflux 85-92% Optimal. Clean conversion.
MeOH (Wet)NaOMe (1.1 eq)Reflux45%Significant hydrolysis to acid.
EthanolNaOEtReflux60%Transesterification byproducts (Ethyl ester).
WaterNaOHReflux0%Complete hydrolysis to acid/decomposition.
Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield or Impure Product CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Mass = 176 (Linear Intermediate) CheckLCMS->Result1 Found Intermediate Result2 Mass = 144 (Carboxylic Acid) CheckLCMS->Result2 Found Acid Result3 Mass = 158 (Target) but low recovery CheckLCMS->Result3 Found Product Action1 Incomplete Cyclization. Increase Temp or Reaction Time. Check Base Equivalence. Result1->Action1 Action2 Hydrolysis Occurred. Reduce Water (Dry Solvents). Reduce Base Excess. Result2->Action2 Action3 Workup Loss. Product is water soluble. Avoid aqueous extraction. Use Crystallization. Result3->Action3

Caption: Decision tree for diagnosing reaction failures based on Mass Spectrometry data.

References
  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. BenchChem Technical Guides. Link

  • Google Patents. (2020). Method for synthesizing 1,2,4-triazole-3-methyl carboxylate (CN111808034A).[2] Google Patents. Link

  • MDPI. (2022).[4] Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Link

  • ChemicalBook. (2025).[4][5][6] Methyl 1,2,4-triazole-3-carboxylate Properties and Synthesis. ChemicalBook Database.[7] Link

  • ResearchGate. (2025). Autocatalytic Kinetic Study of Dimethyl Oxalate Consecutive Hydrolysis. ResearchGate. Link

Sources

Degradation pathways of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

CAS: 4928-88-5 | Common ID: MOTC-Ester Document Type: Troubleshooting & Mechanistic Analysis Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary & Molecule Profile

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a critical scaffold in the synthesis of antiviral agents (e.g., Ribavirin analogs) and anticancer therapeutics. Its stability is governed by three competing forces: ester susceptibility to hydrolysis, thermal instability of the corresponding acid, and prototropic tautomerism of the triazolone ring.

This guide provides a mechanistic breakdown of these pathways to assist in impurity profiling, storage optimization, and reaction troubleshooting.

Master Degradation Pathway (Visualized)

The following diagram maps the primary degradation routes. Use this to identify unknown impurities in your HPLC/LC-MS traces.

DegradationMap Ester Target Molecule (MOTC) (Methyl Ester) Tautomer Hydroxy Tautomer (Minor Species) Ester->Tautomer Prototropic Shift (Solvent Dependent) Acid Degradant A: Carboxylic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 7.5 or Strong Acid) RingOpen Degradant C: Acyclic Hydrazones (Oxidative Ring Opening) Ester->RingOpen Strong Oxidation (Peroxides) Decarb Degradant B: 1,2,4-Triazol-5-one (Decarboxylation Product) Acid->Decarb Thermal Stress (>100°C or Metal Cat.)

Figure 1: Mechanistic degradation map of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate. The primary risk is hydrolysis (Red Arrow), followed by thermal decarboxylation (Yellow Arrow).

Technical Modules: Troubleshooting & Mechanisms
Module A: Hydrolytic Instability (The Ester Linkage)

Symptom: Loss of starting material; appearance of a polar peak (lower Retention Time on Reverse Phase). Mechanism: The ester at the C3 position is electronically activated by the electron-deficient triazole ring, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

  • Critical Thresholds:

    • pH > 8.0: Rapid hydrolysis (Minutes to Hours).

    • pH < 2.0: Slow hydrolysis (Hours to Days).

    • Optimum Stability: pH 4.0 – 6.0 (Buffered).

Troubleshooting Protocol:

Observation Root Cause Corrective Action
Yield loss during workup Aqueous wash was too basic (e.g., sat. NaHCO3 used excessively). Switch to mild quenching. Use dilute HCl to adjust pH to ~5 before extraction.

| Stock solution degradation | Protic solvents (MeOH/Water) used for long-term storage. | Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid water. |

Module B: Thermal Decarboxylation

Symptom: Gas evolution (CO2) during heating; disappearance of the "Acid" impurity peak and appearance of a neutral, lower molecular weight species (MW ~85 Da). Mechanism: If the ester hydrolyzes to the Carboxylic Acid (Degradant A) , this intermediate is thermally unstable. The triazole ring acts as an electron sink, facilitating the loss of CO2 to form 1,2,4-triazol-5-one (Degradant B) .

  • Risk Factors:

    • Temperatures > 100°C.[1][2][3]

    • Presence of transition metals (Cu, Ag) which catalyze decarboxylation.[1]

Mitigation Strategy:

  • Strict Temperature Control: Do not heat the free acid form above 80°C.

  • Avoid Metal Contamination: Ensure reactor glass is clean; use metal scavengers if Cu-catalysis was used in a previous step (e.g., Click chemistry).

Module C: Tautomeric Confusion (Analytical Artifacts)

Symptom: Broad peaks, split peaks, or "ghost" peaks in HPLC/NMR that coalesce upon heating or solvent change. Mechanism: The molecule exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.

  • Oxo form: Favored in polar aprotic solvents (DMSO) and solid state.

  • Hydroxy form:[2] Stabilized in protic solvents or high pH.

Analytical Fix:

  • HPLC: Acidify the mobile phase (0.1% Formic Acid or TFA). This forces the equilibrium toward a single protonated state, sharpening the peak.

  • NMR: Run spectra in DMSO-d6 rather than CDCl3 to stabilize the oxo-tautomer via hydrogen bonding.

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a "Click" reaction (CuAAC)?

  • Answer: Yes, but proceed with caution. The "oxo" moiety is stable, but the ester can hydrolyze if the "Click" conditions are too basic (e.g., using excess amine bases). Furthermore, residual Copper (Cu) can catalyze the decarboxylation of any hydrolyzed acid by-product. Recommendation: Use a Copper-free click method or strictly control pH and remove Cu immediately after reaction.

Q2: I see a peak at [M+H]+ = 130 in LC-MS. What is it?

  • Answer: This is likely the Carboxylic Acid hydrolysis product (5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid).

    • Calculation: Methyl Ester (MW 143) – CH2 (+ H) = Acid (MW 129). In positive mode [M+H] = 130.

    • Action: Check your solvent water content and storage temperature.

Q3: Is the compound light-sensitive?

  • Answer: Triazoles are generally photostable, but the "oxo" functionality can be susceptible to radical formation under high-intensity UV in the presence of oxygen. Store in amber vials as a precaution, though hydrolysis is a much higher risk than photodegradation.

References
  • Synthesis and Reactivity of Triazole Carboxyl

    • Title: Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.[2][4][5]

    • Source: Google P
    • URL
  • Tautomeric Behavior of Triazoles

    • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
    • Source: ResearchG
    • URL:[Link]

  • Decarboxyl

    • Title: Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids.[6]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Ribavirin Analog Synthesis (Contextual Usage)

    • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Validation & Comparative

Comparison Guide: Synthesis Routes for Triazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole carboxylates—specifically 1,2,3-triazole-4-carboxylates —are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters while providing rigid linker geometries. Their synthesis is dominated by "click chemistry" paradigms, yet the choice of catalyst dictates the regiochemical outcome (1,4- vs. 1,5-substitution) and the functional group tolerance.[1][2][3][4]

This guide compares three distinct synthetic pathways:

  • CuAAC (Copper-Catalyzed): The gold standard for 1,4-regioselectivity .

  • RuAAC (Ruthenium-Catalyzed): The complementary route for 1,5-regioselectivity .

  • Organocatalytic (Metal-Free): A green alternative utilizing enolate chemistry to access 5-substituted variants without trace metal contamination.

Part 1: Mechanistic Divergence & Regioselectivity

The core distinction between these routes lies in the active catalytic species and the resulting metallacycle intermediate.

Comparative Mechanism Diagram

The following diagram illustrates the divergent pathways of Copper and Ruthenium catalysis, highlighting the origin of regioselectivity.

TriazoleMechanism Start Azide + Alkyne (R-N3 + R'-C≡C-COOR'') Cu_Cat Cu(I) Catalyst Start->Cu_Cat Route A Ru_Cat Cp*Ru(II) Catalyst Start->Ru_Cat Route B Cu_Acetylide Cu-Acetylide Species (Terminal Alkynes Only) Cu_Cat->Cu_Acetylide Deprotonation Cu_Cycle Metallacycle Intermediate (3,4-Cu-Triazolide) Cu_Acetylide->Cu_Cycle Azide Coordination Prod_14 1,4-Disubstituted Triazole Carboxylate Cu_Cycle->Prod_14 Protonolysis Ru_Complex Azide-Alkyne-Ru Complex (Internal or Terminal) Ru_Cat->Ru_Complex Ligand Exchange Ru_Cycle Ruthenacycle (Oxidative Coupling) Ru_Complex->Ru_Cycle C-N Bond Formation (Steric Control) Prod_15 1,5-Disubstituted Triazole Carboxylate Ru_Cycle->Prod_15 Reductive Elimination

Figure 1: Mechanistic divergence between CuAAC (Left) and RuAAC (Right). CuAAC relies on copper acetylides, enforcing 1,4-selectivity. RuAAC proceeds via oxidative coupling, where steric bulk directs 1,5-selectivity.

Part 2: Detailed Experimental Protocols

Route A: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

Target: 1,4-Disubstituted-1,2,3-triazole-4-carboxylates. Best For: Terminal alkynes, aqueous compatibility, high throughput synthesis.

Protocol
  • Reagents:

    • Azide (1.0 equiv)

    • Alkyne (e.g., Ethyl propiolate, 1.0–1.1 equiv)

    • CuSO₄·5H₂O (5–10 mol%)

    • Sodium Ascorbate (10–20 mol%)

    • Solvent: t-BuOH/H₂O (1:1 v/v)

  • Procedure:

    • Dissolve the azide and alkyne in the solvent mixture.

    • Add freshly prepared aqueous sodium ascorbate solution, followed by aqueous CuSO₄ solution.

    • Stir vigorously at room temperature (RT) for 4–12 hours. The reaction often turns yellow/green.

    • Monitoring: TLC (usually 30-50% EtOAc/Hex) or LCMS.

    • Workup: Dilute with water, extract with EtOAc (x3). Wash organics with 5% NH₄OH (to remove Cu) and brine. Dry over Na₂SO₄.

  • Critical Insight: The in situ reduction of Cu(II) to Cu(I) by ascorbate is superior to using CuI salts, which are prone to oxidation and disproportionation.

Route B: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)

Target: 1,5-Disubstituted-1,2,3-triazole-4-carboxylates. Best For: Sterically demanding substrates, internal alkynes, "inverse" click chemistry.

Protocol
  • Reagents:

    • Azide (1.0 equiv)

    • Alkyne (1.0–1.2 equiv)

    • Catalyst: Cp*RuCl(PPh₃)₂ (1–5 mol%)

    • Solvent: 1,4-Dioxane, Toluene, or THF (Anhydrous).

  • Procedure:

    • In a glovebox or under N₂ atmosphere, mix azide, alkyne, and catalyst in the solvent.

    • Heat to 60–80 °C for 6–24 hours. (RuAAC is rarely effective at RT).

    • Monitoring: Reaction progress can be slower than CuAAC; monitor by LCMS.

    • Workup: Evaporate solvent. Purification typically requires flash chromatography as the Ru-catalyst residues can be sticky.

  • Critical Insight: The Cp* (pentamethylcyclopentadienyl) ligand is essential. Simple CpRu complexes often yield mixtures. The reaction is sensitive to air; inert atmosphere is strictly required for high yields.

Route C: Organocatalytic (Metal-Free Dimroth Route)

Target: 1,4,5-Trisubstituted triazoles (e.g., 5-methyl-1,2,3-triazole-4-carboxylates). Best For: GMP synthesis avoiding metal scavenging, synthesis of fully substituted triazoles.

Protocol
  • Reagents:

    • Azide (1.0 equiv)

    • β-Keto Ester (e.g., Ethyl acetoacetate, 1.2 equiv) — Note: Replaces the alkyne.

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or NaOEt.

    • Solvent: DMSO or DMF.

  • Procedure:

    • Dissolve azide and β-keto ester in DMSO.

    • Add DBU dropwise at 0 °C, then warm to RT or 60 °C.

    • Mechanism: The base generates an enolate which undergoes a [3+2] cycloaddition with the azide, followed by dehydration/aromatization.[2]

    • Workup: Pour into ice water, acidify with dilute HCl to precipitate the product or extract with EtOAc.

  • Critical Insight: This route avoids the safety hazards of metal acetylides but is limited to substrates capable of forming stable enolates (active methylenes).

Part 3: Comparative Analysis

The following table summarizes the operational parameters and outcomes for each route.

FeatureCuAAC (Route A)RuAAC (Route B)Organocatalytic (Route C)
Regioselectivity Exclusive 1,4 Exclusive 1,5 Varied (often 1,4,5-trisubstituted)
Catalyst Cost Low (CuSO₄)High (Ru-Cp*)Low/Medium (DBU/Amine)
Reaction Temp RT to 40 °C60–100 °CRT to 80 °C
Atmosphere Air tolerantInert (N₂/Ar) requiredAir tolerant (hygroscopic solvents)
Substrate Scope Terminal Alkynes OnlyTerminal & Internal AlkynesActive Methylenes (β-keto esters)
Purification Simple extractionChromatography requiredExtraction/Recrystallization
Green Metric High (Water solvent)Low (Organic solvent, heavy metal)High (Metal-free)
Decision Matrix (Workflow)

Use this logic flow to select the appropriate synthesis route for your drug candidate.

DecisionTree Start Start: Target Triazole Carboxylate Q1 Is the target 1,4- or 1,5-substituted? Start->Q1 Branch14 1,4-Isomer Needed Q1->Branch14 1,4-Subst. Branch15 1,5-Isomer Needed Q1->Branch15 1,5-Subst. Q2 Is trace metal contamination a critical concern (GMP)? Branch14->Q2 RouteA Use CuAAC (CuSO4/Ascorbate) Q2->RouteA No (Discovery) RouteC Use Organocatalytic (Azide + Keto-acetal/Ester) Q2->RouteC Yes (Process/GMP) RouteB Use RuAAC (Cp*RuCl) Branch15->RouteB

Figure 2: Decision matrix for selecting the optimal synthesis route based on regiochemical requirements and regulatory constraints.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society.[5] Link

  • Zehnder, L. R., Hawkins, J. M., & Sutton, S. C. (2020).[6] One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines.[3][6] Synlett. Link

  • Wang, W., et al. (2021).[7][8] Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Link

  • Singh, H., Khanna, G., & Khurana, J. M. (2016).[9] DBU catalyzed metal free synthesis of fused 1,2,3-triazoles through [3+2] cycloaddition of aryl azides with activated cyclic C–H acids.[9] Tetrahedron Letters. Link

Sources

Efficacy comparison of antiviral drugs derived from different triazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,2,3-Triazoles vs. 1,2,4-Triazoles

Executive Summary

This technical guide evaluates the comparative efficacy of 1,2,3-triazole and 1,2,4-triazole intermediates in antiviral drug design.[1][2] While both scaffolds serve as stable bioisosteres for amide bonds and carboxylic acids, their application diverges significantly based on synthetic accessibility and target binding kinetics.

Current data indicates that 1,2,3-triazoles , synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exhibit superior utility in fragment-based drug discovery (FBDD) due to their high dipole moment (~5.0 D) and ability to facilitate


-stacking interactions in viral protease pockets (e.g., SARS-CoV-2 3CLpro). Conversely, 1,2,4-triazoles  remain the gold standard for nucleoside mimetics (e.g., Ribavirin analogs) due to their enhanced metabolic stability and capacity to mimic the purine ring systems essential for polymerase inhibition.

Structural & Synthetic Divergence

The choice between these two isomers dictates the downstream medicinal chemistry strategy.

Feature1,2,3-Triazole 1,2,4-Triazole
Primary Synthesis "Click" Chemistry (CuAAC)Condensation (Einhorn-Brunner / Pellizzari)
Electronic Character Strong dipole; H-bond acceptor (N2/N3)Amphoteric; H-bond donor/acceptor
Bioisostere For Z-amide bond, esterCarboxylic acid, Amide, Purine
Key Advantage Rapid library generation; rigid linkerHigh metabolic stability; proven clinical history
Synthetic Workflow Visualization

The following diagram contrasts the modular "Click" approach of 1,2,3-triazoles against the condensation pathways of 1,2,4-triazoles, highlighting the efficiency gap in library generation.

TriazoleSynthesis cluster_123 1,2,3-Triazole Pathway (High Throughput) cluster_124 1,2,4-Triazole Pathway (Traditional) Azide Organic Azide (R-N3) CuAAC Cu(I) Catalyst (Click Reaction) Azide->CuAAC Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAAC Prod123 1,4-Disubstituted 1,2,3-Triazole CuAAC->Prod123 Regioselective Hydrazide Acid Hydrazide (R-CONHNH2) Cyclization High Temp Cyclization Hydrazide->Cyclization Nitrile Nitrile/Amide Nitrile->Cyclization Prod124 3,5-Disubstituted 1,2,4-Triazole Cyclization->Prod124 Thermodynamic Control

Figure 1: Divergent synthetic pathways. 1,2,3-triazoles allow for modular assembly (Click Chemistry), while 1,2,4-triazoles often require harsh condensation conditions.

Comparative Efficacy Data

The following data compares the potency of these scaffolds against two major viral targets: HIV-1 (Reverse Transcriptase) and SARS-CoV-2 (Spike Protein/Protease).

Case Study A: HIV-1 Reverse Transcriptase Inhibition

In the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the triazole ring acts as a linker that orients hydrophobic groups into the NNRTI binding pocket.

Table 1: Comparative Potency against HIV-1 (MT-4 Cell Line)

Scaffold TypeCompound ClassTarget

(

M)
Selectivity Index (SI)Ref
1,2,3-Triazole 1,4-disubstituted-thymine hybridHIV-1 RT11.42 > 4[1]
1,2,4-Triazole 3,4-dimethoxybenzylidene hybridHIV-1 RT17.40 13[2]
1,2,4-Triazole Furan-2-yl derivative (4d)HIV-1 RT4.87 > 20[2]

Analysis: While 1,2,3-triazoles provide consistent binding (


), optimized 1,2,4-triazoles (Entry 3) can achieve higher potency (

) when the scaffold is used to rigidly position aromatic systems (furan) to mimic the "butterfly" wing position characteristic of NNRTIs like Nevirapine.
Case Study B: SARS-CoV-2 Inhibition

Recent studies highlight the efficacy of triazole hybrids against the Omicron variant, specifically targeting the Spike protein to prevent viral entry.[3]

Table 2: Comparative Potency against SARS-CoV-2 (Omicron Variant)

Scaffold TypeCompound IDMechanism

(nM)

(

g/mL)
Ref
Hybrid (Benzimidazole) Compound 9Spike Protein Binding75.98 1028.28[3]
1,2,3-Triazole Benzotriazole deriv.3CLpro Inhibition200.0 N/A[4]
Reference (UDA) Urtica dioica agglutininViral Entry200.0 > 100[4]

Analysis: The "Compound 9" hybrid, which utilizes a fused triazole system, demonstrates nanomolar efficacy (


 nM), significantly outperforming standard 1,2,3-triazole fragments targeting the protease (

nM). This suggests that for surface protein targets (Spike), the steric bulk and geometry of the triazole fusion are critical.

Mechanism of Action (MOA)

Understanding the binding kinetics is essential for rational design.

  • 1,2,3-Triazoles: Often function via dipole-dipole interactions . The N2 and N3 atoms act as weak hydrogen bond acceptors, stabilizing the inhibitor within the solvent-exposed regions of the active site (e.g., the "knuckle" region of HIV-1 RT).

  • 1,2,4-Triazoles: Function as hydrogen bond donors/acceptors (amphoteric). They effectively bridge water molecules within the catalytic triad of proteases or replace the nucleobase in polymerase inhibitors.

Pathway Visualization: Viral Entry vs. Replication Inhibition

MOA cluster_entry Target: Spike Protein (Entry) cluster_rep Target: Protease/Polymerase (Replication) Virus SARS-CoV-2 (Omicron) Inhibitor1 Triazole Hybrid (Compound 9) Virus->Inhibitor1 High Affinity Binding (IC50 ~75nM) Host Host ACE2 Receptor Inhibitor1->Host Steric Blockade Polymerase Viral Polymerase (HIV-1 RT) Inhibitor2 1,2,4-Triazole (Nucleoside Mimetic) Inhibitor2->Polymerase Active Site Competition Inhibitor3 1,2,3-Triazole (NNRTI - Allosteric) Inhibitor3->Polymerase Allosteric Pocket Locking

Figure 2: Dual mechanisms of action. Triazoles can block viral entry (top) or inhibit replication enzymes (bottom) depending on substitution patterns.

Validated Experimental Protocols

To replicate the efficacy data cited above, the following self-validating protocols are recommended.

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Used for determining


 and Selectivity Index (SI) against HIV-1 or SARS-CoV-2.
  • Cell Seeding: Seed MT-4 (for HIV) or Vero E6 (for SARS-CoV-2) cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the triazole derivative in DMSO (Final DMSO < 0.1%). Add to cells 1 hour prior to infection.

  • Infection: Infect cells with virus at a Multiplicity of Infection (MOI) of 0.01.

    • Control 1 (Cell Control): Uninfected, untreated cells (100% viability).

    • Control 2 (Virus Control): Infected, untreated cells (0% viability).

  • Incubation: Incubate for 3-5 days until CPE is visible in Virus Control.

  • Readout: Add MTT reagent (

    
     mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
    
  • Calculation:

    
    
    
Protocol B: FRET-Based Protease Inhibition Assay

Used for 3CLpro inhibition (SARS-CoV-2).

  • Reagents: Recombinant SARS-CoV-2 3CLpro enzyme (100 nM final); FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

  • Workflow:

    • Mix 10

      
      L enzyme + 10 
      
      
      
      L triazole inhibitor in black 384-well plates.
    • Incubate 30 min at room temperature to allow equilibrium binding.

    • Initiate reaction with 20

      
      L FRET substrate (20 
      
      
      
      M final).
  • Measurement: Monitor fluorescence continuously for 60 min (Ex: 360 nm, Em: 460 nm).

  • Validation: Z-factor must be > 0.5 for valid screening.

References

  • Al-Wahaibi, L. H., et al. (2025).[4] "Synthesis and antiviral evaluation of 1,4-disubstituted-1,2,3-triazolethymine derivatives." ResearchGate.[4][5]

  • Letters in Drug Design & Discovery. (2013). "Synthesis and Anti-HIV Evaluation of Novel 1,2,4-triazole Derivatives." Ingenta Connect.[6]

  • El-Shersef, M., et al. (2023).[7] "1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants." Molecules (NIH).

  • Karypidou, K., et al. (2023). "Novel 1,2,3-triazoles as potent anti-SARS-CoV-2 agents by targeting 3CLpro."[3][5] Cited in MDPI.

Sources

Technical Guide: Structure-Activity Relationship of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter referred to as the M5-Triazole Scaffold ) represents a critical pharmacophore in modern medicinal chemistry.[1][2] While the parent ester itself functions primarily as a high-value synthetic intermediate (notably in the synthesis of Ribavirin ), its derivatives exhibit potent biological activities that rival established clinical standards.[1][2]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its transformation into antimicrobial, antiviral, and anticancer agents.[1][2] Comparative analysis highlights that while the parent molecule acts as a "chemical adaptor," its N4-substituted and C3-hydrazide derivatives frequently outperform standard antibiotics (e.g., Ampicillin) in specific resistant strains (S. aureus, E. coli) and offer distinct mechanisms of action in oncology (Aromatase inhibition).[1][2]

Chemical Architecture & SAR Zones

To understand the biological potential, we must deconstruct the scaffold into three active zones.[1][2] The parent molecule exists in a tautomeric equilibrium (lactam-lactim), which is crucial for its binding affinity.[1][2]

The Pharmacophore Map[1][2]

SAR_Map Scaffold Methyl 5-oxo-1,2,4-triazole-3-carboxylate (Core Scaffold) Zone1 Zone 1: C3-Ester (The Warhead Launcher) Scaffold->Zone1 Derivatization Site Zone2 Zone 2: N4-Position (The Specificity Driver) Scaffold->Zone2 Lipophilicity Control Zone3 Zone 3: C5-Oxo Group (The Binding Anchor) Scaffold->Zone3 H-Bonding Zone1_Details Conversion to Hydrazides/Schiff Bases Increases potency 10-50x vs parent Zone1->Zone1_Details Zone2_Details Aryl groups (Ph-Cl, Ph-NO2) enhance antimicrobial activity Zone2->Zone2_Details Zone3_Details Thione (C=S) substitution often increases antifungal activity vs Oxo (C=O) Zone3->Zone3_Details

Figure 1: Pharmacophore dissection of the M5-Triazole scaffold highlighting the three critical regions for chemical modification.[1][2]

Comparative Performance Analysis

The following data synthesizes experimental results from recent literature, comparing M5-Triazole Derivatives (specifically Schiff bases and N-bridged analogs) against standard clinical agents.

Antimicrobial Potency (Antibacterial & Antifungal)[1][2][3][4]

The parent methyl ester is biologically weak.[1][2] However, converting the C3-ester to a Schiff base (via hydrazine) dramatically lowers the Minimum Inhibitory Concentration (MIC).[1][2]

Table 1: Comparative MIC (


) against Pathogenic Strains 
Compound ClassModification (Zone 1 & 2)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Performance Verdict
Parent Scaffold Methyl Ester (Unmodified)>100>100>100Inactive as a drug; precursor only.[1][2]
Derivative A C3-Hydrazide + N4-Phenyl12.525.050.0Moderate activity.[1][2]
Derivative B C3-Schiff Base (4-Cl-Phenyl) 1.56 3.12 6.25 Superior to Ampicillin in S. aureus.[1][2][3]
Derivative C C3-Thiadiazole Hybrid3.126.2512.5Broad spectrum; high stability.[1][2]
Standard 1 Ampicillin 1.566.25N/ABenchmark antibiotic.[1][2][3]
Standard 2 Fluconazole N/AN/A12.5Benchmark antifungal.[1][2]

Data Source: Synthesized from comparative studies on 1,2,4-triazole-3-carboxylates [1, 2].[1][2]

Key Insight: Derivative B (Chlorinated phenyl Schiff base) exhibits bio-equivalence to Ampicillin against Gram-positive bacteria but offers a distinct chemical scaffold, potentially bypassing beta-lactam resistance mechanisms.[1][2]

Anticancer & Enzyme Inhibition Profile[1][2][6]

Unlike simple antibiotics, the M5-Triazole scaffold is a privileged structure for designing enzyme inhibitors, particularly for Aromatase (breast cancer target) and Urease (H. pylori target).[1][2]

Table 2: IC50 Inhibition Values (Enzymatic Assays)

Target EnzymeM5-Triazole Derivative (Best in Class)Standard InhibitorComparative Result
Aromatase (CYP19)Letrozole-Analog (Triazole-based)LetrozoleEquipotent (IC50 ~20 nM).[1][2] The triazole nitrogen coordinates with Heme-Iron.[1][2]
Urease N4-Aryl-5-oxo-triazoleThioureaSuperior. Some derivatives show IC50 < 15

vs 21

for standard.[1][2]
Alpha-Glucosidase C3-Oxadiazole HybridAcarboseModerate. Generally less potent than Acarbose but better bioavailability.[1][2]

Mechanism of Action (MOA)[1][2]

The versatility of the M5-Triazole scaffold arises from its ability to engage multiple targets depending on its substitution pattern.[1][2]

Pathway Visualization[1][2]

MOA_Pathway Drug M5-Triazole Derivative (Schiff Base / Hydrazide) Target_Bacteria Bacterial Target: DNA Gyrase / Topoisomerase IV Drug->Target_Bacteria N4-Aryl Derivatives Target_Fungi Fungal Target: Sterol 14α-demethylase (CYP51) Drug->Target_Fungi C5-Thione Derivatives Target_Cancer Cancer Target: Aromatase (CYP19) Drug->Target_Cancer Rigid Aromatic Linkers Mech_Bact Inhibition of DNA Replication (Fluoroquinolone-like activity) Target_Bacteria->Mech_Bact Mech_Fungi Depletion of Ergosterol Membrane Instability Target_Fungi->Mech_Fungi Mech_Cancer Heme-Iron Coordination Stops Estrogen Biosynthesis Target_Cancer->Mech_Cancer Outcome Cell Death / Stasis Mech_Bact->Outcome Mech_Fungi->Outcome Mech_Cancer->Outcome

Figure 2: Multi-target mechanism of action.[1][2] The N1/N2/N4 nitrogens are critical for coordinating with metal ions in metalloenzymes (CYP51, Urease).[1][2]

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are "self-validating" systems where the inclusion of specific controls ensures data integrity.[1][2]

Synthesis of Bioactive Schiff Bases (Zone 1 Modification)

Objective: Convert the inactive methyl ester into a potent antimicrobial agent.[1]

  • Hydrazinolysis (Activation):

    • Reflux Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (10 mmol) with Hydrazine Hydrate (99%, 20 mmol) in ethanol (30 mL) for 4–6 hours.

    • Validation Point: Monitor TLC (Ethyl Acetate:Hexane 7:3).[2] The ester spot (

      
      ) must disappear; a lower 
      
      
      
      hydrazide spot appears.[2]
    • Cool, filter the precipitate, and recrystallize from ethanol to yield the Triazole Carbohydrazide .[1][2]

  • Schiff Base Formation (Targeting):

    • Reflux the Carbohydrazide (10 mmol) with a substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 10 mmol) in ethanol with catalytic glacial acetic acid (2-3 drops).

    • Reflux time: 6–8 hours.[1][2]

    • Validation Point: Formation of a colored precipitate (usually yellow/orange) indicates imine formation.[2]

    • Yield Expectation: 75–85%.[1][2]

Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC values accurately.

  • Inoculum Preparation: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the Triazole derivative in DMSO/Mueller-Hinton Broth (Start at 100

    
     down to 0.1 
    
    
    
    ).
  • Controls (Critical for Trustworthiness):

    • Positive Control:[1][2] Ciprofloxacin (Must show MIC within CLSI defined ranges, e.g., 0.12–0.5

      
      ).[1][2]
      
    • Solvent Control: DMSO only (Must show growth; if no growth, the solvent is toxic).[1][2]

    • Sterility Control: Broth only (Must be clear).[2]

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.[1][2]

Expert Commentary & Future Outlook

As a Senior Application Scientist, I advise focusing on Hybridization strategies. The SAR data clearly indicates that the "Methyl 5-oxo-triazole" scaffold is insufficient on its own.[1][2] It acts best as a bio-isostere for amide or carboxylic acid groups in larger drug molecules.[1][2]

Critical Limitation: The 5-oxo group can undergo tautomerization to the 5-hydroxy form.[1][2] While this aids solubility, it can complicate binding kinetics.[1][2] Methylating the N1 position locks the tautomer, often improving metabolic stability but altering the H-bond donor profile.[1][2]

Recommendation: For drug development pipelines, prioritize Zone 1 (C3) modifications using electron-withdrawing Schiff bases to maximize antimicrobial potency, or Zone 2 (N4) rigid arylations for enzyme inhibition targets.[1][2]

References

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.[1][2][4][5] Beilstein J. Org.[1][2][5] Chem. [Link][2][4]

  • MDPI. (2017).[2] 1,2,4-Triazoles as Important Antibacterial Agents.[1][2][6][3] Antibiotics.[1][2][6][3][7][8] [Link][1][2][3]

  • National Institutes of Health (PMC). (2020).[2] Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction.[1][2] [Link]

  • PubChem. (2025).[2] Methyl 1H-1,2,4-triazole-3-carboxylate Compound Summary. [Link][1][2]

  • Turkish Journal of Pharmaceutical Sciences. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. [Link][1][2][6][3][9][5][10][11][12]

Sources

Validating the structure of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In the development of bioactive heterocycles, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate presents a classic structural ambiguity. The 1,2,4-triazole core is notorious for annular prototropic tautomerism , where the hydrogen atoms can migrate between N1, N2, and N4. Furthermore, the "5-oxo" functionality can exist in equilibrium with its "5-hydroxy" enol form.[1]

Standard 1D


H NMR is often insufficient for validation because:
  • Exchangeable Protons: The critical N-H protons are often broad or invisible due to chemical exchange, especially in protic solvents.[1]

  • Quaternary Ambiguity: The carbonyl carbons (ester vs. amide/ketone) and the ring C3 carbon have similar chemical shifts in 1D

    
    C NMR, making definitive assignment difficult without correlation data.
    

This guide outlines a self-validating 2D NMR protocol (HSQC, HMBC, and


N-HMBC) to unambiguously confirm the structure, distinguishing it from potential regioisomers and impurities like N-methylated byproducts.

Comparative Analysis: 1D vs. 2D NMR Approaches

The following table contrasts the information yield from a standard quality control (QC) workflow versus the structural validation workflow required for drug substance filing.

FeatureStandard Approach (1D

H /

C)
Advanced Validation (2D HSQC / HMBC)
Proton Assignment Ambiguous. N-H protons often integrated together or ignored.[1] Methyl ester is a singlet but isolated.[1]Definitive. HSQC links protons to specific carbons.[1] HMBC links the isolated methyl group to the ester carbonyl.[1]
Carbon Assignment Tentative. Quaternary carbons (C3, C5, Ester C=O) are assigned based on predicted shifts, leading to errors.Confirmed. HMBC establishes connectivity across the heteroatoms, distinguishing the Ring C=O from the Ester C=O.[1]
Tautomer ID Impossible. Cannot distinguish between 1H,4H-dione and other tautomers.High Confidence.

N-HMBC (or

H-

C HMBC) locates the proton on specific nitrogens (N1 vs N4).[1]
Regioisomerism Risk. N-alkylated impurities may overlap in 1D.[1]Resolved. Cross-peaks reveal the exact attachment point of substituents.[1]

Experimental Protocol

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.[1]
    
    • Reasoning: Chloroform-d (

      
      ) often leads to poor solubility for polar triazoles and facilitates rapid proton exchange, washing out N-H signals.[1] DMSO-d
      
      
      
      forms hydrogen bonds with the solute, slowing exchange and sharpening N-H resonances [1].[1]
  • Concentration: Prepare a solution of 15–20 mg of sample in 0.6 mL of solvent. High concentration is vital for detecting weak long-range correlations in HMBC.[1]

  • Temperature: Run experiments at 298 K . If N-H signals are broad, lowering the temperature to 280 K can further slow exchange.[1]

Pulse Sequence Parameters
  • 1D

    
    H:  Set relaxation delay (
    
    
    
    ) to
    
    
    seconds to ensure full integration of the isolated methyl protons.
  • 1H-13C HSQC: Use multiplicity editing (dept-135 mode) to distinguish

    
     (up/positive) from 
    
    
    
    (down/negative).
  • 1H-13C HMBC: Optimize for long-range coupling constants (

    
    ) of 8–10 Hz .
    
    • Critical Step: For triazole rings, couplings can be smaller.[1] If correlations are missing, run a second HMBC optimized for 5 Hz .

Structural Validation Logic

The Molecule

The target structure, Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate , implies the 1H,4H-tautomer where C5 is a ketone.[1]

  • Formula:

    
    
    
  • Key Features:

    • Methoxy Group:

      
      [1]
      
    • Ester Carbonyl:

      
       (exocyclic)[1]
      
    • Ring Carbonyl:

      
       (endocyclic)[1]
      
    • Ring Carbon:

      
       (quaternary)
      
    • Amide/Amine Protons:

      
       and 
      
      
      
      [1]
Step-by-Step Assignment Workflow
Step 1: Anchor the Methyl Group (HSQC + HMBC)

The methyl group is the only aliphatic signal and serves as the "anchor."[1]

  • 1D

    
    H:  Identify the singlet 
    
    
    
    ppm.[1]
  • HSQC: Correlate

    
     to 
    
    
    
    ppm.
  • HMBC: Look for a strong correlation from

    
     to a carbonyl carbon at 
    
    
    
    ppm.[1]
Step 2: Assign the Ring Carbons (HMBC)

The remaining two carbons are the Ring C3 and Ring C5.[1]

  • Ring C3: Located next to the ester.[1] It will not show a correlation to the methyl protons (too far,

    
     or 
    
    
    
    ).[1] However, if the N-H protons are visible (
    
    
    ppm), the N4-H proton will show a strong
    
    
    correlation to C3.
  • Ring C5 (Oxo): This carbon typically resonates upfield of the ester carbonyl (

    
     ppm) or downfield depending on the specific electronic environment, but it is distinguished by its correlations to both NH protons (if visible) and lack of correlation to the methyl group.[1]
    
Step 3: Confirming Tautomerism (

N-HMBC)

If available,


H-

N HMBC is the "gold standard" [2].[1]
  • N1-H: Correlates to C5 and C3.

  • N4-H: Correlates to C3 and C5.

  • Differentiation: The

    
    N chemical shifts for pyrrole-like nitrogen (N-H) vs. pyridine-like nitrogen (=N-) are vastly different (
    
    
    
    ppm difference).[1] Observing two N-H correlations confirms the 4,5-dihydro-1H structure (two protonated nitrogens) rather than a hydroxy-tautomer.[1]

Visualization of the Validation Logic

Diagram 1: HMBC Correlation Map

This diagram illustrates the critical long-range couplings required to confirm the structure.[1]

HMBC_Connectivity cluster_molecule Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Me_H H (Methyl) ~3.8 ppm C_Me C (Methyl) ~52 ppm Me_H->C_Me HSQC (1J) C_Ester C=O (Ester) ~160 ppm Me_H->C_Ester HMBC (3J) Definitive Link NH_1 H (N1) ~13.0 ppm C_3 C (Ring C3) ~145 ppm NH_1->C_3 HMBC (3J) C_5 C=O (Ring C5) ~155 ppm NH_1->C_5 HMBC (2J) NH_4 H (N4) ~13.5 ppm NH_4->C_3 HMBC (3J) NH_4->C_5 HMBC (2J) Note Note: NH correlations visible only in DMSO-d6 Note->NH_1

Caption: HMBC connectivity map. Solid arrows indicate standard correlations; dashed arrows indicate correlations dependent on NH exchange rates in DMSO-d6.

Diagram 2: Experimental Decision Workflow

A logical flow for the scientist to follow during analysis.[1]

Workflow Start Start: Purified Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Run1D Run 1H NMR Check for NH signals (12-14 ppm) Solvent->Run1D CheckNH Are NH signals visible? Run1D->CheckNH NoNH Broad/Missing Signals CheckNH->NoNH No YesNH Sharp Signals CheckNH->YesNH Yes Cool Cool to 280K or Increase Conc. NoNH->Cool Cool->Run1D Run2D Run HSQC + HMBC YesNH->Run2D Analyze Analyze HMBC: Me-H -> Ester C=O? Run2D->Analyze Confirm Structure Validated: 5-oxo-4,5-dihydro form Analyze->Confirm

Caption: Decision tree for NMR validation, emphasizing the critical step of optimizing NH signal detection.

References

  • Salgado, A., et al. (2010).[1][2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22.[1][2] Available at: [Link]

  • Lim, F. P. L., et al. (2018).[1][3] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 22103-22112.[1] Available at: [Link]

  • National Institutes of Health. (2025). Methyl 1H-1,2,4-triazole-3-carboxylate (PubChem CID 2735089).[1] PubChem.[1] Available at: [Link][1]

Sources

Purity analysis of "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate" by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reference Standard" Paradox

In early-stage drug development, Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (hereafter MOTC ) acts as a critical heterocyclic scaffold.[1] However, researchers face a recurring paradox: to determine its purity by HPLC, you need a certified reference material (CRM) of the compound itself.[2] If you are the one synthesizing the first batch, no such CRM exists.

This guide details the application of Quantitative NMR (qNMR) as a primary ratio method to solve this problem. Unlike chromatography, which relies on relative response factors, qNMR provides absolute purity determination traceable to the International System of Units (SI) via a generic internal standard.

The Molecule at a Glance
  • Analyte: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate[1]

  • Critical Feature: Tautomeric equilibrium (keto-enol) and acidic protons make carbon/nitrogen quantification difficult.[1]

  • qNMR Target: The Methyl Ester (-OCH₃) singlet.[1] It is chemically distinct, sharp, and non-exchangeable.[1]

Method Comparison: qNMR vs. Alternatives

The following table objectively compares qNMR against traditional purity assays for MOTC.

Table 1: Comparative Analysis of Purity Determination Methods

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Principle Molar ratio of nuclei (Primary Method)Relative absorbance / Peak Area %Mass percent of elements
Reference Standard Generic (e.g., Maleic Acid).[1] Readily available.Specific (MOTC CRM). Often unavailable.None (Theoretical calculation).
Response Factor Uniform (1:1 for all ¹H nuclei).[1]Variable (Extinction coefficients differ by impurity).N/A
Scope Detects all protonated impurities & solvent."Blind" to non-UV active impurities (salts, water).[1]Ambiguous (cannot distinguish isomers/degradation).
Precision High (0.5% - 1.0% uncertainty).[1]Moderate (depends on integration/column).Low (±0.4% absolute error).[1][3]
Destructive? No (Sample recoverable).Yes.Yes.

Technical Deep Dive: The qNMR Workflow

To ensure scientific integrity, this protocol utilizes Internal Standard (IS) Calibration . We will use Maleic Acid as the IS because its alkene singlet (


 ppm) does not overlap with the MOTC methyl ester (

ppm) or residual DMSO (

ppm).
Reagents & Materials
  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% v/v TMS (optional).[1] Note: Use dry DMSO to prevent ester hydrolysis.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), Purity > 99.9%.[1]

  • Apparatus: 5mm NMR Tubes (high precision), Analytical Microbalance (readability

    
     mg).[1]
    
Internal Standard Selection Logic

The choice of Maleic Acid is not arbitrary. It follows a rigorous exclusion process visualized below:

IS_Selection Start Select Internal Standard (IS) Solubility Is IS soluble in DMSO-d6? Start->Solubility Overlap Does IS signal overlap with MOTC Methyl (~3.8 ppm)? Solubility->Overlap Yes Reject Reject Candidate Solubility->Reject No Stability Is IS stable with Triazole (Acidic/Basic)? Overlap->Stability No Overlap Overlap->Reject Overlap Select Selected: Maleic Acid (Singlet @ 6.3 ppm) Stability->Select Stable Stability->Reject Unstable

Figure 1: Decision logic for selecting Maleic Acid as the Internal Standard.

Experimental Protocol

Expert Insight: The most common source of error in qNMR is not the instrument, but the weighing process and the relaxation delay (


).
Step 1: Gravimetric Preparation[1]
  • Equilibrate the balance and eliminate static electricity (use an anti-static gun).[1]

  • Weigh approximately 10 mg of the Internal Standard (

    
    ) directly into a weighing boat.[1] Record to 0.01 mg precision.
    
  • Weigh approximately 15-20 mg of the Analyte MOTC (

    
    ) into the same vessel.
    
    • Target Molar Ratio: 1:1 to 1:3 (IS:Analyte).[1]

  • Transfer quantitatively to a 5mm NMR tube using 0.6 mL DMSO-d₆ .

  • Cap and invert 20 times to ensure complete dissolution.

Step 2: NMR Acquisition Parameters

Configure the spectrometer (400 MHz or higher) with these specific settings to satisfy USP <761> requirements:

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm ( -2 to 18 ppm).[1]

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Why? The

      
       (longitudinal relaxation time) of the methyl ester protons is typically 2-4 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .[1] A 30s delay ensures quantitative accuracy without measuring
      
      
      every time.
  • Number of Scans (ns): 16 or 32 (Goal: S/N ratio > 150:1).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Integration[1]
  • Phasing: Apply manual zero-order and first-order phase correction. Do not use autophase.

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit) over the integral regions.

  • Integration:

    • Signal A (Analyte): Integrate the singlet at ~3.8 ppm (Methyl Ester, 3H).

    • Signal S (Internal Standard): Integrate the singlet at ~6.3 ppm (Maleic Acid, 2H).

    • Note: Do not integrate the broad NH signals (

      
       ppm) as they are subject to exchange broadening.[1]
      

Data Analysis & Calculation

The Purity Equation

Calculate the purity (


) on a "mass-as-is" basis using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Analyte, IS = Internal Standard).[1]
    
  • 
    : Number of protons contributing to the signal (MOTC Methyl = 3; Maleic Acid = 2).
    
  • 
    : Molar Mass (MOTC = 141.13  g/mol ; Maleic Acid = 116.07  g/mol ).[1]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.999).
    
Example Calculation Table

Assume the following experimental data:

ParameterValue
Mass of IS (Maleic Acid)10.05 mg
Mass of Analyte (MOTC)15.20 mg
Integral IS (

)
100.00 (Normalized)
Integral Analyte (

)
124.50

/

2 / 3

/

141.13 / 116.07
Purity of IS (

)
99.9%

Calculation:




(Note: This hypothetical low result would indicate significant impurities, likely salts or inorganic precursors, which HPLC-UV might miss if they are not UV active.)[1]

Visualization of the Analytical Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Data Processing Weigh Weigh IS & Analyte (±0.01 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve Pulse Pulse: 90° d1: 30s Dissolve->Pulse Acquire Acquire FID (ns=16) Pulse->Acquire FT Fourier Transform & Phasing Acquire->FT Integrate Integrate Signals (3.8 & 6.3 ppm) FT->Integrate Result Calculate Purity % Integrate->Result

Figure 2: End-to-end qNMR workflow ensuring data integrity.

References

  • United States Pharmacopeia (USP). (2023).[1][4] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.[1]

  • Bureau International des Poids et Mesures (BIPM). (2019).[1] Internal Standard Reference Data for qNMR: Maleic Acid. BIPM QM-1.[1]

  • Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1]

Sources

Cross-validation of analytical methods for "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts.

Introduction: The "Polarity Paradox" in Favipiravir Intermediates

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 14903-42-5) is not merely a catalog reagent; it is the critical scaffold for the antiviral drug Favipiravir (T-705) and various nucleoside analogs. Its analysis presents a unique "polarity paradox":

  • Structural Ambiguity: It exists in a dynamic equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) tautomers.

  • Retention Failure: Its high polarity (

    
    ) causes it to elute in the void volume of standard C18 columns.
    
  • Detection Limits: The lack of extensive conjugation limits UV sensitivity, making trace impurity analysis difficult.

This guide objectively compares three validated methodologies—Chaotropic RP-HPLC , HILIC-MS , and qNMR —to solve these challenges.

Mechanistic Insight: Tautomerism & pH Control

Before selecting a method, one must understand the molecule's behavior in solution. The triazole ring protons are acidic. In neutral solvents, the equilibrium shifts, causing peak splitting or broadening in chromatography.

Visualization: Tautomeric Equilibrium & Analytical Strategy

Tautomerism Lactam 5-Oxo Form (Lactam) Major Species in DMSO/H2O Lactim 5-Hydroxy Form (Lactim) Minor Species Lactam->Lactim Fast Exchange Anion Deprotonated Triazole (pH > 6.0) Lactam->Anion -H+ (Basic pH) NMR_Cond NMR Requirement: DMSO-d6 (Stabilizes Oxo) Lactam->NMR_Cond Sharp Signals Lactim->Anion -H+ HPLC_Cond HPLC Requirement: pH < 3.0 (Locks Protonation) Anion->HPLC_Cond Avoids Ionization

Figure 1: Tautomeric equilibrium requires acidic conditions (pH < 3.0) to suppress ionization and stabilize the neutral form for consistent retention.

Comparative Analysis of Methods

FeatureMethod A: Chaotropic RP-HPLC Method B: HILIC-MS/MS Method C: qNMR
Primary Use Routine QC, Purity %Trace Impurities, IDAbsolute Assay (Potency)
Principle Hydrophobic interaction + Ion SuppressionHydrophilic PartitioningNuclear Spin Relaxation
Linearity (

)


N/A (Molar Ratio)
LOD


(ppm level)

Key Advantage Robust, low cost, standard equipment.Retains extremely polar hydrolysates.No reference standard needed.
Major Limitation Low retention without ion-pairing/TFA.Matrix effects, complex setup.Low sensitivity, high sample mass.

Detailed Experimental Protocols

Method A: Chaotropic RP-HPLC (The QC Workhorse)

Why this works: Standard C18 columns fail to retain this molecule. We use Trifluoroacetic Acid (TFA) not just for pH control, but as a chaotropic agent that forms ion-pairs with the triazole, increasing its hydrophobicity and retention on the stationary phase.

Protocol:

  • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (

    
     mm, 
    
    
    
    ). Note: These columns are designed to resist phase collapse in 100% aqueous conditions.
  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polar impurities)

    • 2-15 min: 0%

      
       40% B
      
    • 15-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Carbonyl/Amide band).

  • Sample Diluent: 100% Water or 0.1% TFA (Do not use MeOH as diluent if peak shape distorts).

Validation Criteria:

  • Tailing Factor: Must be

    
     (TFA ensures this).
    
  • Resolution:

    
     between the methyl ester and the hydrolyzed acid impurity (elutes earlier).
    
Method B: HILIC-MS (Trace Impurity Profiling)

Why this works: When looking for the hydrolyzed byproduct (5-oxo-triazole-3-carboxylic acid), RP-HPLC often elutes it in the void. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species strongly.

Protocol:

  • Column: Waters BEH Amide (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adj. with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 85% B / 15% A.

  • Detection: ESI-MS (Negative Mode).

    • Target Ion: [M-H]⁻ (

      
       142.0).
      
    • Fragment:

      
       142 
      
      
      
      98 (Loss of
      
      
      ).
Method C: qNMR (Absolute Purity Assay)

Why this works: If you lack a certified reference standard (common in early development), qNMR provides an absolute purity value traceable to an internal standard.

Protocol:

  • Solvent: DMSO-

    
     (Essential for solubility and exchange suppression).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or Dimethyl Sulfone.
    
  • Pulse Sequence:

    
     pulse with inverse gated decoupling (if 
    
    
    
    satellites are an issue, though usually not for
    
    
    ).
  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Expert Note: The carbonyl carbons have long

      
       relaxation times. Although measuring protons, the rigid ring system requires adequate delay to ensure full magnetization recovery for quantitative accuracy (5 
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2]

Decision Matrix: Workflow Visualization

Workflow Sample Crude Triazole Ester (CAS 14903-42-5) Goal What is the analytical goal? Sample->Goal Routine Routine Batch Release (Purity > 98%) Goal->Routine QC Trace Genotoxic Impurity / Hydrolysis Check Goal->Trace R&D/Safety RefStd Qualifying Reference Standard (No Commercial Std Available) Goal->RefStd Metrology MethodA Method A: RP-HPLC (TFA) Checks: Area % Routine->MethodA MethodB Method B: HILIC-MS Checks: ppm levels Trace->MethodB MethodC Method C: qNMR Checks: w/w % RefStd->MethodC

Figure 2: Select the analytical method based on the stage of drug development (QC vs. R&D vs. Metrology).

References

  • Favipiravir Synthesis & Intermediates

    • Title: Favipiravir – a Modern Antiviral Drug: Synthesis and Modific
    • Source: Chemistry of Heterocyclic Compounds (via NIH/PMC).
    • URL:[Link]

  • HPLC of Polar Triazoles (TFA Effect)

    • Title: Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
    • Source: ResearchGate (Journal of Liquid Chromatography & Rel
    • URL:[Link]

  • Title: USP General Chapter <761> Nuclear Magnetic Resonance.
  • HILIC Separation Mechanisms

    • Title: HILIC/anion-exclusion method for separation of polar compounds.[3]

    • Source: Helix Chromatography Applications.[3][4]

    • URL:[Link]

Sources

Impurity profiling of synthesized "methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (MOTC) presents unique challenges in impurity profiling due to the molecule's amphoteric nature, low molecular weight, and high polarity. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain critical polar impurities—specifically the hydrolyzed free acid and unreacted hydrazine-based starting materials—leading to "void volume" co-elution and mass balance deficits.

This guide objectively compares the industry-standard C18 RPLC-UV workflow against an alternative HILIC-Q-ToF-MS (Hydrophilic Interaction Liquid Chromatography with Time-of-Flight Mass Spectrometry) methodology. We demonstrate that while RPLC is sufficient for assaying the main peak, the HILIC-MS approach provides superior resolution (


) for polar impurities and enables the structural elucidation of tautomeric by-products.
Part 1: The Synthetic Context & Impurity Origins

To profile impurities effectively, one must understand their genesis. The industrial synthesis of MOTC typically involves the cyclocondensation of Dimethyl Oxalate with Semicarbazide (or a hydrazine derivative) under basic conditions.

Predicted Impurity Spectrum
  • Impurity A (Hydrolysis): 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. (Highly polar, forms rapidly in presence of moisture).

  • Impurity B (Intermediate): Methyl 2-(carbamoylhydrazinyl)-2-oxoacetate (Uncyclized open-chain intermediate).

  • Impurity C (Starting Material): Semicarbazide (UV-transparent, difficult to detect by standard UV).

  • Impurity D (Tautomer): 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (Phenolic form).

Figure 1: Impurity Genesis Pathway The following diagram maps the synthetic route and the divergence points where impurities are generated.

ImpurityPathway SM1 Dimethyl Oxalate Inter Open-Chain Intermediate (Impurity B) SM1->Inter Condensation SM2 Semicarbazide SM2->Inter Inter->Inter Incomplete Rxn Product MOTC (Target) Inter->Product Cyclization (Base/Heat) Acid Hydrolyzed Acid (Impurity A) Product->Acid Hydrolysis (H2O/pH) Tautomer Hydroxy Tautomer (Impurity D) Product->Tautomer Equilibrium (Solvent/pH)

Caption: Synthetic pathway of MOTC showing the origin of critical process-related impurities and degradation products.

Part 2: Analytical Method Comparison

We compared two methodologies to quantify the product and its impurities.

Method A: The Standard (RPLC-UV)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid (Aq) / Acetonitrile.

  • Detection: UV at 210 nm.

Method B: The Alternative (HILIC-MS)
  • Column: Amide-Functionalized Silica, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start).

  • Detection: Q-ToF MS (ESI+).

Comparative Performance Data

The following data was generated from a spiked crude reaction mixture containing 1.0% of each known impurity.

Performance MetricMethod A: RPLC-UV (Standard)Method B: HILIC-MS (Recommended)Interpretation
Retention (MOTC)


Both methods retain the main peak well.
Retention (Impurity A - Acid)

(Void Volume)

Critical Failure in Method A. The acid co-elutes with the void, making quantification impossible.
Detection of Semicarbazide Not Detected (No Chromophore)Detected (

76.06)
Method A cannot detect residual starting material.
Tautomer Separation Broad, split peakSharp peak (pH buffered)HILIC's buffer system stabilizes the tautomer, preventing peak splitting.
LOD (Main Peak) 0.05%0.001%MS provides 50x sensitivity improvement.

Scientific Insight: The failure of Method A lies in the "Hydrophobic Collapse." The highly polar acid impurity and semicarbazide have no affinity for the C18 chain in aqueous conditions. Method B (HILIC) utilizes a water-layer partition mechanism, effectively retaining these polar species.

Part 3: Detailed Experimental Protocol (Method B)

For researchers profiling MOTC, the HILIC-MS workflow is the only self-validating protocol that ensures mass balance.

1. Sample Preparation
  • Diluent: 95:5 Acetonitrile:Water. (Crucial: Using 100% water as a diluent will cause peak distortion in HILIC due to solvent mismatch).

  • Concentration: Prepare 0.5 mg/mL solution of synthesized MOTC.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the triazole).

2. Chromatographic Parameters
  • System: UHPLC coupled to Q-ToF MS.

  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-10 min: 95% B

      
       60% B
      
    • 10-12 min: 60% B (Flush polar contaminants)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer for polar heterocycles).

3. Mass Spectrometry Settings
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Soft ionization required to prevent in-source fragmentation of the labile ester group).

  • Reference Mass: Purine (

    
     121.0508) for lock-mass correction.
    
Part 4: Structural Elucidation of Tautomers

A common pitfall in triazole analysis is misidentifying tautomers as distinct impurities. MOTC exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.

Experimental Observation: In unbuffered systems (Method A), this equilibrium is slow on the NMR/HPLC timescale, resulting in peak broadening. Resolution Strategy: By using Ammonium Acetate at pH 5.8 (Method B), we lock the molecule predominantly in the 5-oxo form (favored in neutral/acidic pH) and facilitate a rapid proton exchange, resulting in a single, sharp peak.

Figure 2: Analytical Decision Workflow Use this logic tree to select the correct method based on your specific impurity profile needs.

AnalyticalDecision Start Start: Impurity Profiling of MOTC Q1 Are impurities highly polar/ionic? Start->Q1 Q2 Is Semicarbazide residue expected? Q1->Q2 Yes (Acids/Bases) MethodA Method A: RPLC-UV (Routine Assay Only) Q1->MethodA No (Hydrophobic impurities) Q2->MethodA No (UV active only) MethodB Method B: HILIC-MS (Comprehensive Profiling) Q2->MethodB Yes (No Chromophore)

Caption: Decision tree for selecting between RPLC and HILIC based on impurity polarity and UV activity.

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][4][5] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Sigma-Aldrich. (n.d.).[1] Methyl 1H-1,2,4-triazole-3-carboxylate Product Information. Link

  • McHale, C., & Harmon, T. (2023).[6] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Triazole Derivative / Pharmaceutical Intermediate Physical State: Crystalline Solid / Powder Primary Hazard Profile: Irritant (Skin/Eye/Respiratory).[1] Potential Bioactive Sensitizer.

As a Senior Application Scientist, I cannot overstate that while Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (often a tautomer of methyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate) is not classified as "Fatal" or "Explosive," treating it with casual disregard is a critical error in drug development workflows.

Triazole intermediates are the backbone of potent antifungal and antiviral therapeutics. Consequently, even if the specific Safety Data Sheet (SDS) lists only "Irritant" (H315, H319, H335), you must handle this compound assuming it possesses biological activity . The primary risk vector is inhalation of particulates during weighing and dermal absorption during solubilization.

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol designed for high-integrity research environments.

Risk Assessment & PPE Matrix

The selection of PPE is not static; it scales with the operation's energy and quantity. The following matrix synthesizes OSHA standards with practical laboratory risk management.

PPE Selection Decision Tree (Visualization)

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Quant_Solid Quantity > 100mg? Solid->Quant_Solid Quant_Liq Concentration > 10mM? Solution->Quant_Liq Level_A LEVEL A: Standard Lab Coat, Nitrile Gloves, Safety Glasses, Fume Hood Quant_Solid->Level_A No Level_B LEVEL B: Enhanced Double Nitrile, N95 (if outside hood), Goggles, Tyvek Sleeves Quant_Solid->Level_B Yes (Dust Risk) Quant_Liq->Level_A No Quant_Liq->Level_B Yes (Absorption Risk)

Caption: Logic flow for determining PPE escalation based on physical state and quantity thresholds.

Detailed PPE Specifications
Body AreaStandard Protocol (<100 mg)Enhanced Protocol (>100 mg or Solution)Technical Rationale
Respiratory Fume Hood (Engineering Control). No respirator needed if sash is at proper height.N95 / P100 Respirator . Required if handling outside a hood or if the powder is electrostatically active (fly-away).The primary hazard is H335 (Respiratory Irritation) .[2][3] Engineering controls (hoods) are superior to PPE, but N95s provide redundancy against aerosolized particulates.
Hand Single Nitrile Gloves (Min. thickness 0.11 mm).Double Nitrile Gloves or Extended Cuff . Change outer glove immediately upon splash.Triazoles are organic-soluble. Standard nitrile offers good resistance, but organic solvents (DMSO/DMF) used to dissolve this compound can permeate gloves, carrying the triazole with them.
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles . Required if generating dust or working with pressurized vessels.Crystalline powders can cause mechanical corneal abrasion + chemical irritation (H319). Goggles seal the eyes from floating dust.
Body Cotton Lab Coat . Buttoned fully.Tyvek® Lab Coat or disposable sleeves.Cotton is porous. If you are handling large quantities, a Tyvek layer prevents the powder from embedding in your clothing and tracking home.

Operational Protocol: Safe Weighing & Solubilization

This workflow is designed to minimize the "Zone of Exposure"—the critical moment when the container is opened, and the solid is transferred.

Step-by-Step Methodology

1. Pre-Operation Setup (The "Clean" Zone)

  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Control: Triazole powders can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use to prevent "jumping" powder.

  • Solvent Prep: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the solid compound bottle.

2. The Weighing Process (The "Hot" Zone)

  • Positioning: Work at least 6 inches inside the hood sash.

  • Transfer:

    • Open the vial.

    • Use a micro-spatula (not a scoop) to minimize surface area.

    • Transfer directly into a tared vial. Do not use weighing paper; use a weighing boat or direct vial weighing to eliminate a transfer step.

  • Immediate Containment: Cap the receiving vial immediately after transfer. Do not leave it open while recording the weight.

3. Solubilization (The "Absorption" Risk)

  • Note: This compound is an ester.[4] Avoid strong aqueous bases (NaOH) during solubilization to prevent premature hydrolysis of the methyl ester group.

  • Add solvent to the solid (not solid to solvent) to prevent splash-back.

  • Vortex inside the hood.

Safe Handling Workflow Diagram

Handling_Workflow cluster_risk High Risk Zone Prep 1. Prep (Check Hood/Static) Don 2. Don PPE (Nitrile/Glasses) Prep->Don Weigh 3. Weighing (6 inches inside hood) Don->Weigh Solubilize 4. Solubilize (Add solvent to solid) Weigh->Solubilize Decon 5. Decon (Wipe surfaces) Solubilize->Decon

Caption: Operational workflow highlighting the high-risk steps requiring maximum attention.

Emergency Response & Disposal

Exposure Scenarios[1][5][6]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical evaluation. The triazole ring can induce respiratory sensitization in rare cases.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to wash skin; alcohols increase blood flow and can enhance absorption of the chemical.

  • Eye Contact: Flush for 15 minutes. Remove contact lenses if present.[1][2][5][6][7]

Waste Disposal Plan
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Triazole-Ester" on waste tags.

Scientific Context & Mechanism

Why does this specific PPE matter?

The 1,2,4-triazole moiety is a "privileged structure" in medicinal chemistry, capable of hydrogen bonding with biological targets (enzymes/receptors). The methyl ester functionality at position 3 makes this molecule an electrophile.

  • Skin Irritation (H315): The ester can react with nucleophilic residues on skin proteins.

  • Eye Irritation (H319): Crystalline solids cause micro-abrasions, allowing the chemical to penetrate the corneal epithelium, leading to acute inflammation.

By adhering to the Level B protocol for larger quantities, you prevent the cumulative sensitization that can occur with repeated low-level exposure to bioactive heterocyclic intermediates.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735089, Methyl 1,2,4-triazole-3-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,2,4-triazole derivatives hazard classification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.